molecular formula C43H62N4O23S3 B15568467 Paldimycin B

Paldimycin B

Número de catálogo: B15568467
Peso molecular: 1099.2 g/mol
Clave InChI: HQSNXADXGQAEOU-HDTFGZEGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Paldimycin B is a useful research compound. Its molecular formula is C43H62N4O23S3 and its molecular weight is 1099.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C43H62N4O23S3

Peso molecular

1099.2 g/mol

Nombre IUPAC

(3S)-3-[(2R,3R,4S,5R,6R)-5-[(2S,3S)-3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16-,17-,18-,22-,23-,25+,26-,27+,30+,31+,32+,33-,35+,42+,43-/m0/s1

Clave InChI

HQSNXADXGQAEOU-HDTFGZEGSA-N

Origen del producto

United States

Foundational & Exploratory

Paldimycin B: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family of natural products. It exhibits potent activity primarily against Gram-positive bacteria, including multi-drug resistant strains. This document provides a comprehensive overview of the discovery, origin, and biological properties of this compound. It details the producing organism, the biosynthetic pathway of its natural precursor, paulomycin, and the subsequent chemical modification to yield paldimycin. Furthermore, this guide summarizes its antibacterial activity with quantitative data, outlines the experimental methodologies for its production and isolation, and discusses its mechanism of action as a protein synthesis inhibitor.

Discovery and Origin

This compound is not a naturally occurring antibiotic but rather a semi-synthetic derivative of paulomycin B. The paulomycins, a group of glycosylated antibiotics, were first isolated from the fermentation broth of the Gram-positive bacterium Streptomyces paulus[1]. This compound is synthesized from paulomycin B through a reaction with N-acetyl-L-cysteine[2]. This modification was found to be crucial for its antibiotic properties. Paldimycin is often produced as a mixture of Paldimycin A and B, derived from paulomycins A and B, respectively.

Producing Organism: Streptomyces paulus

Biosynthesis of Paulomycin

The biosynthesis of paulomycin, the precursor to paldimycin, is a complex process originating from chorismate. The biosynthetic gene cluster in Streptomyces species encodes a series of enzymes, including glycosyltransferases, acyltransferases, and enzymes responsible for the formation of the unique paulic acid and L-paulomycose moieties[3][4].

The pathway begins with the conversion of chorismate and involves several key intermediates. A convergent model for the biosynthesis has been proposed, highlighting the intricate enzymatic steps leading to the final paulomycin structure[4].

Paulomycin_Biosynthesis Chorismate Chorismate DHHA 2,3-dihydro-3-hydroxyanthranilate Chorismate->DHHA pau genes Paulic_Acid_Precursor Paulic Acid Precursor Chorismate->Paulic_Acid_Precursor pau genes Ring_A_Precursor Ring A Moiety Precursor DHHA->Ring_A_Precursor Multiple Steps Paulomycin_Core Paulomycin Aglycone Ring_A_Precursor->Paulomycin_Core Paulic_Acid Paulic Acid Paulic_Acid_Precursor->Paulic_Acid Paulomycin Paulomycin Paulic_Acid->Paulomycin Sugar_Precursors Sugar Nucleotide Precursors (e.g., dTDP-glucose) D_Allose D-Allose Sugar_Precursors->D_Allose Glycosyltransferases L_Paulomycose L-Paulomycose Sugar_Precursors->L_Paulomycose Glycosyltransferases D_Allose->Paulomycin L_Paulomycose->Paulomycin Paulomycin_Core->Paulomycin Glycosylation & Acylation

Caption: Proposed biosynthetic pathway of paulomycin from chorismate.

Synthesis of this compound

This compound is synthesized from its natural precursor, paulomycin B. The key chemical transformation involves the reaction of the isothiocyanate group of paulomycin B with N-acetyl-L-cysteine. This reaction results in the formation of a more stable and biologically active compound.

Paldimycin_Synthesis Paulomycin_B Paulomycin B Paldimycin_B This compound Paulomycin_B->Paldimycin_B N_Acetyl_Cysteine N-Acetyl-L-cysteine N_Acetyl_Cysteine->Paldimycin_B +

Caption: Semi-synthesis of this compound from Paulomycin B.

Experimental Protocols

Fermentation and Isolation of Paulomycin B from Streptomyces paulus

While detailed, step-by-step protocols are proprietary and not fully disclosed in the public literature, the general procedure for obtaining paulomycin B involves the fermentation of Streptomyces paulus followed by extraction and purification.

a. Fermentation:

  • Streptomyces paulus is cultured in a suitable fermentation medium, such as R5A medium, to encourage the production of secondary metabolites.

  • The culture is incubated for several days under controlled conditions of temperature and agitation.

b. Extraction:

  • The fermentation broth is harvested, and the mycelium is separated from the supernatant.

  • The paulomycins are extracted from the culture filtrate and/or the mycelial cake using an organic solvent like ethyl acetate.

c. Purification:

  • The crude extract is concentrated and subjected to chromatographic techniques for purification.

  • Methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to isolate and purify paulomycin B from other metabolites.

Synthesis of this compound

The synthesis of this compound is achieved by reacting purified paulomycin B with N-acetyl-L-cysteine. Although the precise reaction conditions are not extensively detailed in available literature, the fundamental process is as follows:

  • Paulomycin B is dissolved in a suitable solvent.

  • N-acetyl-L-cysteine is added to the solution.

  • The reaction mixture is stirred, likely at room temperature, to allow for the addition reaction to occur at the isothiocyanate group of paulomycin B.

  • The resulting this compound is then purified using chromatographic methods such as HPLC to remove any unreacted starting materials and byproducts.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. While the precise molecular target and the exact stage of inhibition have not been definitively elucidated in publicly available research, it is understood to target the bacterial ribosome. The activity of this compound is specific to Gram-positive bacteria, suggesting a mechanism that is ineffective against the outer membrane barrier of Gram-negative organisms. The general mechanism of protein synthesis inhibitors involves binding to either the 30S or 50S ribosomal subunit, thereby interfering with processes such as the binding of aminoacyl-tRNA, peptide bond formation, or the translocation of the ribosome along the mRNA.

Mechanism_of_Action Paldimycin_B This compound Bacterial_Cell Gram-Positive Bacterium Paldimycin_B->Bacterial_Cell Enters Inhibition Inhibition Paldimycin_B->Inhibition Ribosome Bacterial Ribosome (70S) Bacterial_Cell->Ribosome Targets Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Performs Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Essential for survival Inhibition->Protein_Synthesis Inhibition->Cell_Death Leads to

Caption: Logical workflow of this compound's mechanism of action.

Antibacterial Activity

This compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria. Its efficacy is comparable to that of vancomycin (B549263) against many of these organisms. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial species.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus
Methicillin-susceptible980.06 - 2.00.250.5
Methicillin-resistant1020.12 - 2.00.51.0
Staphylococcus epidermidis500.06 - 1.00.120.5
Streptococcus pyogenes50≤0.03 - 0.250.060.12
Streptococcus pneumoniae50≤0.03 - 0.50.120.25
Enterococcus faecalis500.25 - 4.01.02.0
Listeria monocytogenes250.12 - 0.50.250.5

Data compiled from various in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Conclusion

This compound is a potent semi-synthetic antibiotic with a valuable spectrum of activity against clinically relevant Gram-positive pathogens. Its origin from the natural product paulomycin, produced by Streptomyces paulus, highlights the continued importance of microbial secondary metabolites in the discovery of new therapeutic agents. While further research is needed to fully elucidate its specific mechanism of action at the molecular level and to develop detailed, scalable production protocols, this compound represents a promising scaffold for future antibiotic development.

References

Paldimycin B: A Technical Guide to its Mechanism of Action in Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin (B20097) B, a semi-synthetic derivative of paulomycin, is a potent antibiotic with significant activity against a range of Gram-positive bacteria. This document provides a detailed technical overview of the mechanism by which Paldimycin B inhibits bacterial protein synthesis. Drawing on evidence from studies of the closely related paulomycins and the structurally analogous antibiotic pulvomycin (B1679863), this guide elucidates the molecular target and inhibitory action of this class of antibiotics. The core mechanism involves the targeting of Elongation Factor Tu (EF-Tu), a critical component of the translational machinery, thereby preventing the delivery of aminoacyl-tRNA to the ribosome. This guide includes available quantitative data, representative experimental protocols for key analytical methods, and visualizations to illustrate the mechanism of action and experimental workflows.

Introduction

The rising threat of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Paldimycin, a derivative of the naturally occurring paulomycins, represents a promising class of antibiotics that inhibit bacterial growth by disrupting protein synthesis[1]. Paldimycin is a mixture of Paldimycin A and B, which are derived from paulomycins A and B, respectively, through the addition of N-acetyl-L-cysteine[2]. This modification has been shown to enhance the stability of the parent compounds[3]. This technical guide focuses on the molecular mechanism of this compound's action on protein synthesis, providing an in-depth resource for researchers in microbiology, biochemistry, and drug development.

Mechanism of Action: Targeting Elongation Factor Tu

The primary molecular target of the paulomycin class of antibiotics, and by extension this compound, is the bacterial Elongation Factor Tu (EF-Tu) . EF-Tu is a GTPase that plays a crucial role in the elongation phase of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome in a GTP-dependent manner.

This compound inhibits protein synthesis by preventing the formation of the essential ternary complex , which consists of EF-Tu, GTP, and an aminoacyl-tRNA[4][5]. By interfering with the formation of this complex, this compound effectively halts the delivery of amino acids to the ribosome, thereby arresting polypeptide chain elongation and inhibiting bacterial growth.

Structural studies of the related antibiotic pulvomycin complexed with EF-Tu from Thermus thermophilus have provided detailed insights into the inhibitory mechanism[5]. These studies revealed that the antibiotic binds to a pocket at the interface of the three domains of EF-Tu. This binding site overlaps with the region where the acceptor stem of the aminoacyl-tRNA would normally bind. Consequently, the presence of the antibiotic sterically hinders the association of aa-tRNA with the EF-Tu•GTP complex, preventing the formation of the ternary complex.

The following diagram illustrates the inhibitory action of this compound on the function of EF-Tu in protein synthesis elongation.

Paldimycin_Mechanism cluster_normal Normal Protein Synthesis Elongation cluster_inhibited Inhibition by this compound EF-Tu_GDP EF-Tu•GDP EF-Tu_GTP EF-Tu•GTP EF-Tu_GDP->EF-Tu_GTP GDP/GTP Exchange EF-Ts EF-Ts EF-Ts->EF-Tu_GDP GTP GTP GTP->EF-Tu_GDP Ternary_Complex EF-Tu•GTP•aa-tRNA (Ternary Complex) EF-Tu_GTP->Ternary_Complex + aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Delivery to A-site Polypeptide Elongating Polypeptide Ribosome->Polypeptide Peptide Bond Formation EF-Tu_GTP_I EF-Tu•GTP Inhibited_Complex EF-Tu•GTP•this compound EF-Tu_GTP_I->Inhibited_Complex + PaldimycinB This compound PaldimycinB->Inhibited_Complex Blocked Binding Blocked Inhibited_Complex->Blocked Blocked_aa-tRNA Aminoacyl-tRNA Blocked_aa-tRNA->Blocked X

Figure 1: Mechanism of this compound Action.

Quantitative Data

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)1020.120.25
Staphylococcus aureus (Methicillin-resistant)530.120.25
Staphylococcus epidermidis480.060.12
Enterococcus faecalis300.51.0
Streptococcus pyogenes25≤0.030.06
Streptococcus pneumoniae20≤0.030.06
Bacillus cereus100.120.25
Corynebacterium species180.060.12

Table 1: In vitro activity of paldimycin against various Gram-positive bacteria[1][6][7][8][9]. Data presented is a compilation from studies using nutrient broth, where paldimycin shows optimal activity.

Studies on the related antibiotic pulvomycin have provided semi-quantitative data on its interaction with EF-Tu. In the presence of pulvomycin, the binding affinity of EF-Tu for GTP is increased by approximately 1000-fold, while its affinity for GDP is decreased by about 10-fold[4]. This suggests that the antibiotic locks EF-Tu in a conformation that is favorable for GTP binding but unfavorable for its release, which is a necessary step in the elongation cycle.

Experimental Protocols

Detailed experimental protocols for studying this compound are not publicly available. However, this section provides representative protocols for the key experiments that would be employed to characterize its mechanism of action.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.

Objective: To determine the concentration at which this compound inhibits protein synthesis by 50% (IC50).

Materials:

  • E. coli S30 cell-free extract

  • DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)

  • Amino acid mixture

  • ATP and GTP

  • Buffer solution (containing Tris-HCl, Mg(OAc)2, KOAc, DTT)

  • This compound stock solution

  • Radiolabeled amino acid (e.g., [35S]-methionine) or substrate for the reporter enzyme

Procedure:

  • Prepare a master mix containing the S30 extract, buffer, amino acids, and energy source.

  • Serially dilute this compound in the appropriate solvent to create a range of concentrations.

  • In a microtiter plate, combine the master mix, DNA template, and the various concentrations of this compound. Include a no-drug control and a no-template control.

  • Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

  • If using a radiolabeled amino acid, stop the reaction by adding NaOH, precipitate the proteins with trichloroacetic acid (TCA), and collect the precipitate on a filter. Measure the radioactivity using a scintillation counter.

  • If using a reporter enzyme, add the appropriate substrate and measure the product formation using a luminometer or spectrophotometer.

  • Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.

IVT_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_detection Detection cluster_analysis Data Analysis MasterMix Prepare Master Mix (S30 extract, buffer, amino acids, energy source) PlateSetup Combine in Microtiter Plate: Master Mix + DNA Template + this compound MasterMix->PlateSetup DrugDilution Prepare Serial Dilutions of this compound DrugDilution->PlateSetup Incubation Incubate at 37°C (1-2 hours) PlateSetup->Incubation Radio Radiolabel Method: Precipitate protein, filter, and count Incubation->Radio Option 1 Enzyme Enzyme Reporter Method: Add substrate and measure signal Incubation->Enzyme Option 2 Plot Plot % Inhibition vs. [this compound] Radio->Plot Enzyme->Plot IC50 Calculate IC50 Plot->IC50

Figure 2: In Vitro Translation Assay Workflow.
EF-Tu Ternary Complex Formation Assay (Filter Binding)

This assay directly measures the formation of the EF-Tu•GTP•aa-tRNA ternary complex and its inhibition by this compound.

Objective: To quantify the inhibitory effect of this compound on the formation of the ternary complex.

Materials:

  • Purified EF-Tu

  • GTP

  • Radiolabeled aminoacyl-tRNA (e.g., [3H]Phe-tRNAPhe)

  • This compound stock solution

  • Binding buffer (containing Tris-HCl, MgCl2, NH4Cl, DTT)

  • Nitrocellulose filters

  • Scintillation fluid and counter

Procedure:

  • Pre-incubate EF-Tu with GTP in the binding buffer to form the EF-Tu•GTP complex.

  • In separate tubes, add increasing concentrations of this compound to the EF-Tu•GTP complex and incubate.

  • Initiate the ternary complex formation by adding the radiolabeled aa-tRNA to each tube.

  • Incubate the reaction mixture on ice for 15-30 minutes.

  • Filter the reaction mixtures through nitrocellulose filters under vacuum. The EF-Tu protein and any bound tRNA will be retained on the filter, while free aa-tRNA will pass through.

  • Wash the filters with cold binding buffer to remove non-specifically bound aa-tRNA.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • The amount of radioactivity on the filter is proportional to the amount of ternary complex formed.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50.

X-ray Crystallography of the EF-Tu•this compound Complex

This technique is used to determine the three-dimensional structure of the EF-Tu protein in complex with this compound, revealing the precise binding site and interactions.

Objective: To elucidate the structural basis of EF-Tu inhibition by this compound.

Procedure:

  • Protein Expression and Purification: Overexpress and purify EF-Tu from a suitable host organism (e.g., E. coli or Thermus thermophilus).

  • Complex Formation: Incubate the purified EF-Tu with a molar excess of this compound and a non-hydrolyzable GTP analog (e.g., GDPNP or GMPPNP) to form a stable complex.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to obtain well-ordered crystals of the EF-Tu•this compound complex. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: Process the diffraction data to obtain the electron density map of the crystal. A known structure of EF-Tu can be used as a model for molecular replacement to solve the phase problem. The model is then built into the electron density map, and the structure is refined to obtain an accurate atomic model of the complex.

  • Analysis: Analyze the final structure to identify the binding site of this compound on EF-Tu and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the antibiotic and the protein.

XRay_Workflow Purification Express and Purify EF-Tu Complex Form EF-Tu•this compound•GTP analog Complex Purification->Complex Crystallization Crystallize the Complex Complex->Crystallization DataCollection Collect X-ray Diffraction Data Crystallization->DataCollection StructureSolution Solve and Refine the 3D Structure DataCollection->StructureSolution Analysis Analyze Binding Site and Interactions StructureSolution->Analysis

References

Paldimycin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Potent Gram-Positive Antibiotic

Paldimycin (B20097) B is a semi-synthetic antibiotic belonging to the paulomycin family of natural products. It exhibits significant activity against a range of Gram-positive bacteria, positioning it as a compound of interest for further investigation in the field of antimicrobial drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of Paldimycin B, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is derived from its natural precursor, paulomycin B, through a semi-synthetic process involving the reaction with N-acetyl-L-cysteine.[1] This modification is crucial for its biological activity.

Chemical Structure:

The chemical structure of this compound is complex, featuring a glycosidic bond connecting a paulic acid derivative with a disaccharide moiety. The addition of two N-acetyl-L-cysteine molecules to paulomycin B results in the formation of this compound.[1]

Paldimycin_B_Structure cluster_saccharide Disaccharide Moiety cluster_aglycone Aglycone Moiety cluster_cysteine N-Acetyl-L-cysteine Adducts Paulomycose L-Paulomycose Allosamine D-Allosamine Derivative Paulomycose->Allosamine Glycosidic Linkage Paulic_Acid_Derivative Paulic Acid Derivative Allosamine->Paulic_Acid_Derivative Glycosidic Bond NAC1 N-Acetyl-L-cysteine Paulic_Acid_Derivative->NAC1 Thioether Linkage NAC2 N-Acetyl-L-cysteine Paulic_Acid_Derivative->NAC2 Thioether Linkage

Caption: A simplified diagram illustrating the core components of the this compound structure.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that experimental data for some properties are limited, and thus, calculated values are provided where available.

PropertyValueSource
Chemical Formula C43H62N4O23S3--INVALID-LINK--
Molecular Weight 1099.15 g/mol --INVALID-LINK--
CAS Number 101411-71-6--INVALID-LINK--
Appearance Amorphous powderInferred from related compounds
Melting Point Not reported
Solubility Not reported
Calculated XLogP3 -1.9--INVALID-LINK--
Calculated Hydrogen Bond Donors 14--INVALID-LINK--
Calculated Hydrogen Bond Acceptors 24--INVALID-LINK--
Calculated Rotatable Bond Count 17--INVALID-LINK--

Spectral Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be critical for confirming the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups present in the molecule.

Synthesis and Isolation

This compound is a semi-synthetic antibiotic produced by reacting paulomycin B with N-acetyl-L-cysteine.[1]

Experimental Protocol: Synthesis of this compound from Paulomycin B

While a detailed, step-by-step published protocol is not available, the general procedure involves the nucleophilic addition of the thiol group of N-acetyl-L-cysteine to the isothiocyanate moiety of paulomycin B. The reaction likely proceeds under mild conditions.

Paldimycin_B_Synthesis PaulomycinB Paulomycin B Reaction Nucleophilic Addition (Thiol to Isothiocyanate) PaulomycinB->Reaction NAC N-Acetyl-L-cysteine NAC->Reaction PaldimycinB This compound Reaction->PaldimycinB

Caption: A workflow diagram illustrating the semi-synthetic route to this compound.

Purification:

The purification of this compound from the reaction mixture would typically involve chromatographic techniques.

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the purification of this compound. A suggested starting point for method development is as follows:

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of water and acetonitrile (B52724), both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to improve peak shape.

  • Gradient: A linear gradient from a low to a high percentage of acetonitrile over a suitable time frame (e.g., 5% to 95% acetonitrile over 30 minutes).

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (a UV-Vis spectrum would be needed to determine the optimal wavelength).

  • Flow Rate: A typical analytical flow rate would be 1 mL/min.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of bacterial protein synthesis and demonstrates significant activity against a variety of Gram-positive pathogens.

Antibacterial Spectrum:

The in vitro antibacterial activity of paldimycin (a mixture of paldimycin A and B) has been evaluated against several clinically relevant Gram-positive bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for paldimycin against selected strains.

Bacterial StrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (methicillin-susceptible)0.06 - 2.00.250.5
Staphylococcus aureus (methicillin-resistant)0.12 - 2.00.250.5
Staphylococcus epidermidis0.06 - 1.00.120.25
Streptococcus pneumoniae≤0.03 - 0.250.060.12
Enterococcus faecalis0.25 - 8.01.04.0

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. While the precise molecular details are still under investigation, it is understood to target the bacterial ribosome.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Inhibition Inhibition of Peptidyl Transferase Center (PTC) 50S_Subunit->Inhibition 30S_Subunit 30S Subunit PaldimycinB This compound Binding Binding to Ribosome PaldimycinB->Binding Binding->50S_Subunit Likely Target Termination Premature Termination of Polypeptide Chain Inhibition->Termination

Caption: A proposed signaling pathway for the mechanism of action of this compound.

It is hypothesized that this compound binds to the 50S ribosomal subunit, interfering with the peptidyl transferase center (PTC). This disruption prevents the formation of peptide bonds between amino acids, leading to the premature termination of the growing polypeptide chain and ultimately, bacterial cell death. Further studies are required to elucidate the specific binding site and the precise conformational changes induced by this compound on the ribosome.

Conclusion

This compound represents a promising semi-synthetic antibiotic with potent activity against Gram-positive bacteria. Its unique chemical structure and mechanism of action as a protein synthesis inhibitor make it a valuable subject for further research and development. This technical guide provides a foundational understanding of this compound for scientists and researchers, highlighting the key areas where further investigation is needed to fully characterize its therapeutic potential. The detailed methodologies and structured data presentation aim to facilitate future studies in this area.

References

A Technical Guide to the Semisynthesis of Paldimycin B from Paulomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of Paldimycin B, a semisynthetic antibiotic, from its precursor, Paulomycin B. This compound is a derivative of Paulomycin B that has demonstrated significant antibacterial activity. This document provides a comprehensive overview of the chemical transformation, including a proposed experimental protocol, and relevant data for researchers in drug discovery and development.

Introduction

This compound is a potent antibiotic belonging to the paulomycin family. It is a semisynthetic derivative of Paulomycin B, a natural product isolated from Streptomyces paulus. The conversion of Paulomycin B to this compound involves the reaction with N-acetyl-L-cysteine[1]. This modification of the paulic acid moiety is crucial for the biological activity of the resulting compound[2][3]. Paldimycins have been shown to be effective against various Gram-positive bacteria[3]. This guide focuses on the core synthetic process, providing a reproducible framework for its preparation in a laboratory setting.

Chemical Transformation

The synthesis of this compound from Paulomycin B is a nucleophilic addition reaction. The thiol group of N-acetyl-L-cysteine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group in Paulomycin B. This reaction forms a dithiocarbamate (B8719985) linkage, resulting in the formation of this compound.

Reaction Scheme:

G PaulomycinB Paulomycin B PaldimycinB This compound PaulomycinB->PaldimycinB + N-acetyl-L-cysteine NAC N-acetyl-L-cysteine G cluster_0 Reaction Setup cluster_1 Monitoring & Work-up cluster_2 Purification A Dissolve Paulomycin B in anhydrous MeOH/DCM (1:1) B Add N-acetyl-L-cysteine (1.2 eq) A->B C Stir at room temperature under inert atmosphere B->C D Monitor reaction by TLC/HPLC C->D E Remove solvent under reduced pressure D->E F Perform silica (B1680970) gel column chromatography E->F G Elute with MeOH/DCM gradient F->G H Pool fractions and evaporate solvent G->H I Dry this compound under high vacuum H->I

References

Paldimycin B: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the antibacterial activity of Paldimycin (B20097) B, a semi-synthetic derivative of the paulomycin class of antibiotics. Paldimycin B has demonstrated potent activity, primarily against Gram-positive bacteria. This guide summarizes its spectrum of activity through quantitative data, details the experimental protocols for its evaluation, and illustrates key related processes and mechanisms.

Mechanism of Action

This compound, like its parent compounds paulomycins A and B, functions by inhibiting bacterial protein synthesis.[1] While the precise molecular interactions are complex, the fundamental mechanism involves the disruption of the ribosomal machinery, preventing the translation of messenger RNA (mRNA) into proteins. This cessation of essential protein production ultimately leads to bacterial cell death.

cluster_cell Gram-Positive Bacterium cluster_membrane Cell Wall & Membrane Paldimycin_ext This compound (External) Transport Uptake Mechanism Paldimycin_ext->Transport Crosses Membrane Paldimycin_int This compound (Internal) Transport->Paldimycin_int Ribosome 70S Ribosome Paldimycin_int->Ribosome Binds & Inhibits Protein_Synth Protein Synthesis (Translation) Cell_Death Bacteriostatic/ Bactericidal Effect Protein_Synth->Cell_Death Cessation Leads To

Caption: this compound mechanism of action within a Gram-positive bacterium.

Antibacterial Spectrum of Activity

This compound exhibits a targeted spectrum of activity, demonstrating significant potency against a wide range of Gram-positive cocci.[2][3] Its efficacy is notably comparable, and in some cases superior, to vancomycin (B549263) against many clinical isolates.[4][5] The activity of this compound is, however, limited against Gram-negative bacteria.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various clinical isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Data is presented as the MIC₅₀ (the concentration required to inhibit 50% of isolates) and the MIC₉₀ (the concentration required to inhibit 90% of isolates).

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (All)1000.12 - 2.00.250.5
Staphylococcus aureus (Methicillin-Susc.)500.12 - 0.50.250.25
Staphylococcus aureus (Methicillin-Resist.)500.25 - 2.00.50.5
Staphylococcus epidermidis500.06 - 1.00.250.5
Staphylococcus haemolyticus250.25 - 1.00.51.0
Staphylococcus hominis110.25 - 1.00.51.0
Streptococcus pyogenes25≤0.03 - 0.120.060.12
Streptococcus agalactiae (Group B)250.06 - 0.250.120.25
Streptococcus (Group G)100.06 - 0.120.060.12
Streptococcus pneumoniae25≤0.03 - 0.060.060.06
Enterococcus faecalis500.25 - 2.01.02.0
Listeria monocytogenes100.5 - 1.01.01.0
Corynebacterium JK group300.015 - 0.120.030.06

Note: All MIC values were determined using a broth microdilution method in Nutrient Broth.

Factors Influencing In Vitro Activity

The observed in vitro activity of this compound is significantly influenced by the experimental conditions, a critical consideration for susceptibility testing.

  • Culture Medium: this compound's potency is markedly greater in Nutrient Broth and Agar (B569324) compared to Mueller-Hinton Broth and Agar. MIC values can be several-fold higher when tested in Mueller-Hinton media, potentially leading to an underestimation of its true activity.

  • pH: The optimal pH for this compound activity is slightly acidic, around pH 6.8.

  • Inoculum Size: An inoculum effect has been observed, where higher concentrations of bacteria may require higher concentrations of the antibiotic for inhibition.

Experimental Protocols

The standard method for determining the antibacterial spectrum of this compound is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay for this compound

  • Preparation of Bacterial Inoculum:

    • Select 3-5 morphologically similar colonies of the test organism from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Perform a series of two-fold serial dilutions in Nutrient Broth (pH adjusted to 6.8) in a 96-well microtiter plate. The typical concentration range tested is 0.015 to 16 µg/mL.

    • Each well should contain 50 µL of the diluted antibiotic solution.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum (from step 1) to each well, bringing the total volume to 100 µL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours under aerobic conditions.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

Start Start: Isolate Colonies PrepInoculum 1. Prepare Inoculum (0.5 McFarland Standard) Start->PrepInoculum Plate 3. Dispense Antibiotic & Inoculum into 96-Well Plate PrepInoculum->Plate PrepDilutions 2. Prepare Serial Dilutions of this compound in Nutrient Broth PrepDilutions->Plate Incubate 4. Incubate Plate (35-37°C, 18-24h) Plate->Incubate Read 5. Visually Inspect for Growth (Turbidity) Incubate->Read End End: Determine MIC Read->End

Caption: Workflow for determining this compound MIC via broth microdilution.

References

Paldimycin B: An In-Depth Technical Guide on its Activity Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The available scientific literature primarily discusses "Paldimycin," a mixture of Paldimycin (B20097) A and Paldimycin B. Data specifically isolating the activity of this compound is scarce. Therefore, this guide focuses on the activity of Paldimycin, specifying that the presented data represents the combined action of both components.

Executive Summary

Paldimycin, a semi-synthetic antibiotic derived from paulomycins, has demonstrated notable in vitro activity against a range of Gram-positive pathogens, including clinically significant species such as Staphylococcus, Streptococcus, and Enterococcus. Its potency is often comparable to that of vancomycin. The antibacterial effect of Paldimycin is influenced by the culture medium and pH, with optimal activity observed in nutrient-rich media at a slightly acidic to neutral pH. The primary mechanism of action is the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the available data on Paldimycin's activity, including quantitative susceptibility data, detailed experimental methodologies, and a visualization of its mechanism and experimental workflows.

In Vitro Activity of Paldimycin

The in vitro efficacy of Paldimycin has been evaluated against a variety of Gram-positive bacteria. The activity is most pronounced in Nutrient Broth at a pH of 6.8[1][2].

Quantitative Susceptibility Data

The minimum inhibitory concentrations (MICs) of Paldimycin against several Gram-positive isolates are summarized below. It is important to note that MIC values were observed to be higher in Mueller-Hinton broth compared to nutrient broth[2].

Bacterial SpeciesNumber of IsolatesPaldimycin MIC₅₀ (µg/mL)Paldimycin MIC₉₀ (µg/mL)Vancomycin MIC₅₀ (µg/mL)Vancomycin MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)320.250.50.51.0
Staphylococcus aureus (Methicillin-resistant)320.250.50.51.0
Staphylococcus epidermidis320.120.250.51.0
Staphylococcus saprophyticus120.060.121.02.0
Streptococcus faecalis240.51.01.02.0
Group JK diphtheroids300.060.120.51.0
Listeria monocytogenes10≤0.03≤0.030.51.0
Bacillus spp.100.120.250.51.0

Data compiled from studies where MICs were determined in Nutrient Broth.

Mechanism of Action

Paldimycin acts as a protein synthesis inhibitor in bacteria[3]. While the precise molecular interactions are not fully elucidated in the available literature, it is understood to interfere with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. This disruption of protein synthesis ultimately leads to the cessation of bacterial growth and cell death.

cluster_bacterium Bacterial Cell Paldimycin This compound Ribosome 70S Ribosome Paldimycin->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Enables

Figure 1. Proposed mechanism of action of this compound.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments cited in the literature on Paldimycin.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Paldimycin is typically determined using the broth microdilution method.

Protocol:

  • Preparation of Paldimycin Stock Solution: A stock solution of Paldimycin is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) or Nutrient Broth to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial isolate to be tested is cultured on an appropriate agar (B569324) medium. A standardized inoculum is prepared by suspending colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: A 96-well microtiter plate is prepared with each well containing a specific concentration of Paldimycin in broth. The standardized bacterial inoculum is added to each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of Paldimycin that completely inhibits visible growth of the bacteria.

cluster_workflow MIC Determination Workflow A Prepare serial dilutions of this compound in broth C Inoculate microtiter plate wells with bacteria and different this compound concentrations A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Observe for visible growth inhibition D->E F Determine MIC E->F cluster_workflow Time-Kill Assay Workflow A Prepare logarithmic-phase bacterial culture B Expose bacteria to different concentrations of this compound (multiples of MIC) A->B C Collect aliquots at specific time intervals B->C D Perform serial dilutions and plate for CFU counting C->D E Incubate plates and count colonies D->E F Plot log10 CFU/mL vs. time E->F

References

Paldimycin B and Paldimycin A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin (B20097), a semi-synthetic antibiotic, is a mixture of two closely related and potent bioactive molecules: Paldimycin A and Paldimycin B.[1] This technical guide provides an in-depth exploration of the relationship between these two components, detailing their synthesis, comparative antibacterial activity, and postulated mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global public health. This has necessitated the search for novel antibiotics with unique mechanisms of action. Paldimycins represent a promising class of compounds with potent activity against a range of Gram-positive bacteria.[1][2] Paldimycin is not a single entity but a combination of Paldimycin A and this compound. Understanding the individual contributions and characteristics of each component is crucial for any future development and optimization efforts.

Chemical Relationship and Synthesis

Paldimycin A and this compound are semi-synthetic derivatives of the naturally occurring paulomycins A and B, respectively. The conversion is achieved through a reaction with N-acetyl-L-cysteine.[3] This chemical modification is key to the formation of the paldimycins.

Synthetic Pathway

The synthesis of Paldimycin A and B involves the reaction of their respective paulomycin precursors with N-acetyl-L-cysteine. This process is a critical step in the creation of these potent antibiotics.

Synthesis Logical Relationship of Paldimycin Synthesis Paulomycin_A Paulomycin A Paldimycin_A Paldimycin A Paulomycin_A->Paldimycin_A Paulomycin_B Paulomycin B Paldimycin_B This compound Paulomycin_B->Paldimycin_B NAC N-acetyl-L-cysteine NAC->Paldimycin_A NAC->Paldimycin_B ProteinSynthesisInhibition Postulated Mechanism of Paldimycin Action cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit 30S_Subunit->50S_Subunit Complex Formation Protein Polypeptide Chain 50S_Subunit->Protein Peptide Bond Formation mRNA mRNA mRNA->30S_Subunit Binding tRNA Aminoacyl-tRNA tRNA->50S_Subunit Enters A-site Paldimycin Paldimycin (A or B) Paldimycin->50S_Subunit Inhibition Inhibition Inhibition->Protein

References

An In-depth Technical Guide to Paldimycin B in Streptomyces paulus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin (B20097) B, a potent semisynthetic antibiotic, is derived from paulomycin B, a natural product of the bacterium Streptomyces paulus. This document provides a comprehensive technical overview of Paldimycin B, with a focus on its production in S. paulus. It details the biosynthesis of its precursor, paulomycin B, the genetic architecture of the biosynthetic gene cluster, and regulatory mechanisms that govern its production. Furthermore, this guide presents detailed experimental protocols for fermentation, extraction, and analysis, alongside a method for the chemical synthesis of this compound from its natural precursor. Quantitative data on production enhancement through genetic engineering are also provided, offering valuable insights for researchers and professionals in the field of antibiotic drug development.

Introduction

This compound is a member of the paldimycin family of antibiotics, which are chemically synthesized from the corresponding paulomycins. Paulomycins are produced by various strains of Streptomyces, most notably Streptomyces paulus. This compound exhibits significant activity against a range of Gram-positive bacteria, positioning it as a compound of interest in the ongoing search for novel antimicrobial agents. Its mode of action is believed to involve the inhibition of protein synthesis. This guide will delve into the technical aspects of this compound, from the biological production of its precursor to its chemical synthesis and analysis.

Biosynthesis of Paulomycin B in Streptomyces paulus

The biosynthesis of paulomycin B in Streptomyces paulus is a complex process orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC).

The Paulomycin (pau) Gene Cluster

The genetic blueprint for paulomycin biosynthesis is located on a 61-kb stretch of DNA known as the pau gene cluster. This cluster contains 53 open reading frames (ORFs) that encode the enzymes responsible for synthesizing the various structural components of paulomycin B, as well as regulatory proteins that control the expression of the cluster.

Regulatory Network of Paulomycin Biosynthesis

The production of paulomycin is tightly regulated at the transcriptional level. A key player in this regulatory network is the pau13 gene, located within the pau gene cluster.

  • pau13 : This gene encodes a Streptomyces antibiotic regulatory protein (SARP)-family transcriptional activator. SARPs are a well-characterized family of activators that directly bind to promoter regions of biosynthetic genes to enhance their transcription. Overexpression of pau13 has been experimentally shown to significantly increase the production of paulomycins.

While Pau13 is a direct, pathway-specific activator, the overall regulation of the pau cluster is likely integrated into the broader regulatory networks of Streptomyces. These networks respond to various signals, including nutrient availability and cell density, to coordinate secondary metabolite production with the overall physiological state of the bacterium. A putative regulatory cascade can be proposed where global regulators, responding to environmental cues, modulate the expression of pathway-specific activators like Pau13.

Quantitative Data on Paulomycin B Production

Genetic manipulation of the regulatory elements within the pau gene cluster has proven to be an effective strategy for enhancing the production of paulomycins. The following table summarizes the quantitative impact of overexpressing the positive regulator, pau13, on the production of Paulomycin A and B in Streptomyces paulus.

StrainGenetic ModificationPaulomycin A Titer Increase (Fold)Paulomycin B Titer Increase (Fold)
S. paulus CIM3007Overexpression of pau133.4 ± 0.94.2 ± 1.3

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the production and analysis of this compound and its precursor, Paulomycin B.

Fermentation of Streptomyces paulus for Paulomycin B Production

This protocol outlines the steps for the cultivation of S. paulus to produce paulomycin B.

  • Spore Suspension Preparation: Prepare a spore suspension of Streptomyces paulus from a mature agar (B569324) plate culture.

  • Seed Culture: Inoculate 50 µL of the spore suspension into a 250 mL flask containing 50 mL of GS-7 seed medium. Incubate at 28°C for 2 days with shaking.

  • Production Culture: Transfer the seed culture to a larger flask containing R5α production medium at a 2% (v/v) ratio. Incubate for 4 days at 28°C with vigorous shaking.

Extraction of Paulomycin B from Fermentation Broth

This protocol describes the extraction of paulomycin B from the culture broth.

  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).

  • Drying: Pool the ethyl acetate fractions and evaporate to dryness under vacuum.

  • Reconstitution: Redissolve the dried extract in a suitable solvent, such as acetonitrile, for further analysis or purification.

Semi-synthesis of this compound from Paulomycin B

This compound is synthesized from Paulomycin B through a reaction with N-acetyl-L-cysteine.

A detailed, step-by-step protocol for this synthesis is not publicly available in the reviewed scientific literature. However, the general principle involves the reaction of the isothiocyanate group of Paulomycin B with the thiol group of N-acetyl-L-cysteine. The reaction would likely be carried out in a suitable organic solvent, and the product, this compound, would be purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis of this compound by UPLC-MS/MS

As a specific analytical method for this compound is not available, the following is a proposed method adapted from established protocols for similar complex natural products.

  • Sample Preparation:

    • For fermentation broth samples, follow the extraction protocol (4.2).

    • Reconstitute the dried extract in a known volume of the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (UPLC):

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.

Visualizations

Signaling Pathway for Paulomycin Biosynthesis

Paulomycin_Regulation cluster_global Global Regulatory Signals cluster_pleiotropic Pleiotropic Regulators cluster_pathway Pathway-Specific Regulation Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., PhoP, AfsR) Nutrient_Limitation->Global_Regulators Cell_Density Cell Density (Quorum Sensing) Cell_Density->Global_Regulators Pau13 Pau13 (SARP) Positive Regulator Global_Regulators->Pau13 Activation/Repression pau_promoter pau Gene Cluster Promoter Region(s) Pau13->pau_promoter Binds to activate transcription Paulomycin_Biosynthesis Paulomycin B Biosynthesis pau_promoter->Paulomycin_Biosynthesis

Caption: Putative regulatory cascade for paulomycin biosynthesis in S. paulus.

Experimental Workflow for Paulomycin B Production and Analysis

Paulomycin_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_synthesis_analysis Synthesis & Analysis Inoculation Inoculate S. paulus spores in seed medium Seed_Culture Incubate seed culture (2 days, 28°C) Inoculation->Seed_Culture Production_Culture Inoculate production medium (4 days, 28°C) Seed_Culture->Production_Culture Centrifugation Centrifuge broth to separate supernatant Production_Culture->Centrifugation Solvent_Extraction Extract supernatant with ethyl acetate (3x) Centrifugation->Solvent_Extraction Evaporation Evaporate ethyl acetate to dryness Solvent_Extraction->Evaporation Reconstitution_Paulomycin Reconstitute Paulomycin B Evaporation->Reconstitution_Paulomycin Synthesis React Paulomycin B with N-acetyl-L-cysteine Reconstitution_Paulomycin->Synthesis Purification Purify this compound (e.g., HPLC) Synthesis->Purification Analysis Quantify this compound by UPLC-MS/MS Purification->Analysis

Paldimycin B Structural Analogues and Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin B, a semi-synthetic antibiotic derived from the paulomycin class of natural products, has demonstrated significant activity against Gram-positive bacteria, including resistant strains. Its mode of action involves the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of this compound, its structural analogues, and derivatives. It delves into the synthetic methodologies, structure-activity relationships (SAR), and experimental protocols for biological evaluation. While the exploration of a wide array of this compound analogues is not extensively documented in publicly available literature, this guide consolidates the existing knowledge, with a particular focus on the precursor paulomycin derivatives, to inform future drug discovery and development efforts.

Introduction

Paldimycin is a mixture of Paldimycin A and this compound, which are semi-synthetic derivatives of the naturally occurring antibiotics paulomycin A and paulomycin B, respectively.[1] These compounds exhibit potent inhibitory activity against a range of Gram-positive pathogens.[1] The structural core of paldimycins is characterized by a glycosylated paulic acid moiety. The key modification that distinguishes paldimycins from their parent paulomycins is the addition of N-acetyl-L-cysteine.[1] This structural alteration has been shown to be crucial for their biological activity. Paldimycin acts by inhibiting protein synthesis in bacteria, a mechanism that is a target for many clinically successful antibiotics.[2]

Synthesis of this compound and its Analogues

The foundational synthesis of this compound involves the reaction of its precursor, paulomycin B, with N-acetyl-L-cysteine.[1] This reaction targets the isothiocyanate group of the paulic acid moiety within the paulomycin structure.

General Synthetic Pathway from Paulomycin to Paldimycin

The synthesis of paldimycins from paulomycins is a one-step process. The reaction involves the addition of N-acetyl-L-cysteine to the isothiocyanate functional group of the paulomycin molecule.

Synthesis Paulomycin Paulomycin A or B Paldimycin Paldimycin A or B Paulomycin->Paldimycin + NAC N-acetyl-L-cysteine NAC->Paldimycin

Caption: General synthesis of Paldimycin from Paulomycin.

Biosynthesis of Novel Paulomycin Derivatives

While synthetic analogues of this compound are not widely reported, research into the biosynthesis of paulomycins in Streptomyces albus J1074 has led to the generation of novel paulomycin derivatives.[3][4][5] These derivatives, which can be considered precursors to potential Paldimycin analogues, feature modifications in the L-paulomycose moiety.[3] Furthermore, four novel paulomycin derivatives containing a thiazole (B1198619) moiety have been isolated. These compounds are structural analogues of antibiotics 273a2α and 273a2β and are proposed to originate from an intramolecular Michael addition.[4][5][6]

Biosynthesis cluster_0 Paulomycin Biosynthesis Pathway cluster_1 Generation of Derivatives Chorismate Chorismate Paulomycin_Core Paulomycin Core Structure Chorismate->Paulomycin_Core Multiple Steps Paulomycin_AB Paulomycin A and B Paulomycin_Core->Paulomycin_AB Glycosylation & Acylation Combinatorial_Biosynthesis Combinatorial Biosynthesis (modified deoxysugars) Paulomycin_AB->Combinatorial_Biosynthesis Intramolecular_Reaction Intramolecular Michael Addition Paulomycin_AB->Intramolecular_Reaction Modified_Paulomycins Novel Paulomycin Derivatives (modified L-paulomycose) Combinatorial_Biosynthesis->Modified_Paulomycins Thiazole_Paulomycins Thiazole-containing Paulomycin Derivatives Intramolecular_Reaction->Thiazole_Paulomycins

Caption: Biosynthesis of Paulomycins and generation of novel derivatives.

Structure-Activity Relationship (SAR)

Detailed SAR studies on a wide range of this compound analogues are limited. However, initial findings from the study of novel paulomycin derivatives provide some insights.

The antibacterial activity of the novel thiazole-containing paulomycin derivatives was assessed qualitatively. The results indicate that these modifications lead to a decrease in activity against Gram-positive bacteria compared to the parent paulomycins A and B.[4][5] Interestingly, two of these derivatives showed improved activity against Gram-negative bacteria.[4][5] This suggests that modifications to the paulic acid moiety can modulate the antibacterial spectrum.

Compound ClassModificationActivity vs. Gram-Positive BacteriaActivity vs. Gram-Negative BacteriaReference
Thiazole-containing Paulomycin Derivatives Intramolecular cyclization of the N-acetyl-cysteine adduct to form a thiazole ring.Lower than Paulomycin A and BImproved for two derivatives[4][5]
Paulomycin Derivatives with modified L-paulomycose Altered deoxysugar moieties through combinatorial biosynthesis.Generally lower than Paulomycin A and BNot specified[3]

Experimental Protocols

Synthesis of this compound from Paulomycin B

This protocol is based on the methodology described by Argoudelis et al. (1987).[1]

Materials:

  • Paulomycin B

  • N-acetyl-L-cysteine

  • Suitable solvent (e.g., a mixture of water and a miscible organic solvent like acetone (B3395972) or methanol)

  • Buffer to maintain a slightly basic pH (e.g., sodium bicarbonate solution)

  • Equipment for thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for reaction monitoring and purification.

  • Lyophilizer for product isolation.

Procedure:

  • Dissolve Paulomycin B in the chosen organic solvent.

  • Dissolve a molar excess of N-acetyl-L-cysteine in the aqueous buffer.

  • Mix the two solutions and stir at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture.

  • Remove the organic solvent under reduced pressure.

  • Purify the aqueous solution containing the product by preparative HPLC.

  • Collect the fractions containing this compound and lyophilize to obtain the final product as a solid.

  • Characterize the product using spectroscopic methods such as Mass Spectrometry and NMR to confirm its structure.

Synthesis_Protocol start Start dissolve_paulo Dissolve Paulomycin B in organic solvent start->dissolve_paulo dissolve_nac Dissolve N-acetyl-L-cysteine in aqueous buffer start->dissolve_nac mix_react Mix solutions and stir at room temperature dissolve_paulo->mix_react dissolve_nac->mix_react monitor Monitor reaction by TLC or HPLC mix_react->monitor purify Purify by preparative HPLC monitor->purify isolate Lyophilize to obtain This compound purify->isolate characterize Characterize by MS and NMR isolate->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is used to determine the MIC of this compound analogues against relevant bacterial strains such as Staphylococcus aureus and Streptococcus pyogenes.

Materials:

  • This compound analogue stock solution of known concentration.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • 96-well microtiter plates.

  • Incubator at 35-37°C.

Procedure:

  • Prepare serial two-fold dilutions of the this compound analogue in CAMHB in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Mechanism of Action

Paldimycin is known to be an inhibitor of protein synthesis.[2] While the precise molecular interactions with the bacterial ribosome have not been extensively detailed in the literature, its action is consistent with other antibiotics that target this essential cellular process. The inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and cell death.

Conclusion

This compound and its derivatives represent a promising area for the development of new antibiotics against Gram-positive bacteria. The foundational synthesis from paulomycins is well-established, and initial explorations into paulomycin analogues through biosynthetic engineering have provided a glimpse into the potential for structural diversification. The limited publicly available data on a broad range of this compound analogues and their corresponding structure-activity relationships highlight a significant opportunity for further research. Future work should focus on the systematic synthesis and evaluation of this compound derivatives with modifications at various positions, including the N-acetyl-cysteine moiety, the sugar residues, and the paulic acid core, to develop more potent and broad-spectrum antibacterial agents.

References

Paldimycin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Paldimycin (B20097) B, a semi-synthetic antibiotic. The document covers its chemical properties, synthesis, mechanism of action, and relevant experimental protocols, presenting a valuable resource for professionals in drug development and microbiology.

Core Data Summary

Paldimycin B is a derivative of paulomycin B, distinguished by the addition of an N-acetyl-L-cysteine moiety.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 101411-71-6[2]
Molecular Weight 1099.15 g/mol [2]
Molecular Formula C43H62N4O23S3[2]
Exact Mass 1098.2967 u[2]
Synonyms Antibiotic 273 A1-beta[2]

Synthesis and Mechanism of Action

This compound is synthesized from its precursor, paulomycin B, through a reaction with N-acetyl-L-cysteine.[1] This modification is crucial for its biological activity. The primary mechanism of action of this compound is the inhibition of protein synthesis in bacteria, classifying it as a protein synthesis inhibitor.[3] This targeted action makes it an effective agent against various Gram-positive pathogens.[3]

A logical workflow for the synthesis and subsequent evaluation of this compound is outlined in the diagram below.

Paldimycin_B_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation PaulomycinB Paulomycin B Reaction Reaction PaulomycinB->Reaction NAC N-acetyl-L-cysteine NAC->Reaction PaldimycinB_syn This compound Reaction->PaldimycinB_syn Purification Purification (HPLC) PaldimycinB_syn->Purification PaldimycinB_pure Purified this compound Purification->PaldimycinB_pure MIC_Assay MIC Assay PaldimycinB_pure->MIC_Assay Test Compound Protein_Inhibition_Assay Protein Synthesis Inhibition Assay PaldimycinB_pure->Protein_Inhibition_Assay Activity_Data Antibacterial Activity Data MIC_Assay->Activity_Data MoA_Data Mechanism of Action Data Protein_Inhibition_Assay->MoA_Data

Caption: Workflow for this compound Synthesis and Evaluation.

Experimental Protocols

Synthesis of this compound
  • Dissolution of Reactants: Dissolve paulomycin B in a suitable organic solvent. In a separate vessel, dissolve N-acetyl-L-cysteine in an appropriate solvent system.

  • Reaction: Combine the solutions of paulomycin B and N-acetyl-L-cysteine. The reaction may require stirring at a controlled temperature for a specific duration to ensure completion.

  • Monitoring the Reaction: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of reactants and the formation of the product.

  • Purification: Upon completion, the reaction mixture would be subjected to purification to isolate this compound. This is typically achieved through chromatographic methods, such as preparative HPLC.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques like Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Minimum Inhibitory Concentration (MIC) Assay

The following protocol outlines a standard broth microdilution method to determine the MIC of this compound against a bacterial strain, such as Staphylococcus aureus.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with the broth medium to achieve a range of desired concentrations.

  • Inoculation: Inoculate each well containing the diluted this compound with the standardized bacterial suspension. Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a general method for assessing the inhibition of bacterial protein synthesis by this compound using a cell-free translation system.

  • Preparation of Cell-Free Extract: Prepare a cell-free extract (e.g., S30 extract) from a suitable bacterial strain (e.g., Escherichia coli). This extract will contain the necessary components for in vitro translation (ribosomes, tRNAs, amino acids, etc.).

  • Reaction Mixture Preparation: In a reaction tube, combine the cell-free extract, a template mRNA (e.g., luciferase mRNA), and a mixture of amino acids, including a radiolabeled amino acid (e.g., [³⁵S]-methionine).

  • Addition of this compound: Add varying concentrations of this compound to the reaction mixtures. Include a control reaction with no antibiotic.

  • Incubation: Incubate the reaction mixtures at 37°C to allow for protein synthesis to occur.

  • Measurement of Protein Synthesis: Quantify the amount of newly synthesized protein. If a radiolabeled amino acid was used, this can be done by measuring the incorporation of radioactivity into precipitated proteins using a scintillation counter. If a reporter protein like luciferase was synthesized, its activity can be measured using a luminometer.

  • Data Analysis: Compare the levels of protein synthesis in the presence of this compound to the control to determine the inhibitory effect of the compound.

The logical relationship for determining the mechanism of action of this compound is depicted in the following diagram.

MoA_Logic PaldimycinB This compound Target Bacterial Ribosome PaldimycinB->Target binds to Inhibition Inhibition PaldimycinB->Inhibition leads to ProteinSynthesis Protein Synthesis Target->ProteinSynthesis is essential for BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth is required for Inhibition->ProteinSynthesis of GrowthInhibition Growth Inhibition Inhibition->GrowthInhibition results in GrowthInhibition->BacterialGrowth of AntibacterialEffect Antibacterial Effect GrowthInhibition->AntibacterialEffect

Caption: Mechanism of Action Logic for this compound.

References

Methodological & Application

Application Notes and Protocols for Paldimycin B In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Paldimycin (B20097) B. The methodologies are based on established standards for antimicrobial susceptibility testing (AST) outlined by the Clinical and Laboratory Standards Institute (CLSI), including performance standards M02, M07, and M11.[1][2][3][4] As specific CLSI-endorsed protocols for Paldimycin B are not currently established, these guidelines are provided for research and developmental purposes.

Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

Paldimycin is an antibiotic that is a mixture of Paldimycin A and this compound.[5] It functions as a protein synthesis inhibitor and has demonstrated antibacterial activity, particularly against Gram-positive pathogens. Accurate and reproducible in vitro susceptibility testing is crucial for defining its spectrum of activity, understanding resistance mechanisms, and guiding further development.

Key Experimental Protocols

Standardized methods for determining the Minimum Inhibitory Concentration (MIC) are fundamental to assessing the in vitro potency of an antimicrobial agent. The following are detailed protocols for broth microdilution, agar (B569324) dilution, and disk diffusion testing adapted for this compound.

Broth Microdilution Method

The broth microdilution method is considered a reference method for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial twofold dilutions of this compound. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after incubation.

Experimental Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent. The choice of solvent should be based on the solubility of the specific this compound formulation and should not have intrinsic antimicrobial activity.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution for serial dilutions.

  • Preparation of Microtiter Plates:

    • Using a multichannel pipette, perform serial twofold dilutions of the this compound working solution in CAMHB directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.

    • The typical concentration range to test is 0.06 to 64 µg/mL.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

    • Transfer the colonies to a tube of sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

The agar dilution method is another reference technique for MIC determination, particularly useful for testing multiple isolates simultaneously.

Principle: A standardized inoculum of bacteria is spot-inoculated onto a series of agar plates, each containing a different concentration of this compound. The MIC is the lowest concentration of the antibiotic that prevents the growth of the organism.

Experimental Protocol:

  • Preparation of this compound Agar Plates:

    • Prepare molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).

    • Add appropriate volumes of this compound stock solution to the MHA to create a series of plates with twofold-increasing concentrations of the antibiotic.

    • Include a drug-free control plate for growth verification.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare the inoculum as described for the broth microdilution method to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using an inoculum-replicating device, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate. This should result in a final inoculum of approximately 10⁴ CFU per spot.

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.

Principle: A paper disk impregnated with a known amount of this compound is placed on an agar plate that has been inoculated with a standardized bacterial suspension. During incubation, the antibiotic diffuses from the disk into the agar. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC.

Experimental Protocol:

  • Preparation of Inoculum and Agar Plates:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate to obtain confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of this compound Disks:

    • Aseptically apply a this compound-impregnated paper disk to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of complete growth inhibition in millimeters.

    • Interpretation of the zone diameter (as susceptible, intermediate, or resistant) requires the establishment of correlative MIC breakpoints, which are not yet defined for this compound.

Data Presentation

Quantitative data from susceptibility testing should be presented in a clear and organized manner. The following tables provide templates for summarizing MIC data for this compound against a panel of Gram-positive organisms.

Table 1: this compound MIC Distribution against Staphylococcus aureus

Isolate IDBroth Microdilution MIC (µg/mL)Agar Dilution MIC (µg/mL)
SA-0010.50.5
SA-00211
SA-0030.250.5
SA-00412
.........

Table 2: this compound MIC Range, MIC₅₀, and MIC₉₀ against Various Gram-Positive Species

Organism (n=number of isolates)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (n=100)0.12 - 40.52
Streptococcus pneumoniae (n=50)≤0.06 - 10.120.5
Enterococcus faecalis (n=75)0.25 - 814

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.

Mandatory Visualizations

Experimental Workflow for Broth Microdilution MIC Testing

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P1 Prepare this compound Stock Solution P3 Prepare Microtiter Plate with Serial Dilutions P1->P3 P2 Prepare 0.5 McFarland Bacterial Suspension E1 Dilute Bacterial Suspension to Final Inoculum P2->E1 E2 Inoculate Microtiter Plate P3->E2 E1->E2 E3 Incubate at 35°C for 16-20 hours E2->E3 A1 Read Plates for Visible Growth E3->A1 A2 Determine MIC (Lowest concentration with no growth) A1->A2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Proposed Mechanism of Action of this compound

Paldimycin_MoA Paldimycin This compound BacterialCell Bacterial Cell Paldimycin->BacterialCell Enters Cell Ribosome Ribosome (70S) Paldimycin->Ribosome Binds to Ribosomal Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Translates mRNA Ribosome->ProteinSynthesis CellDeath Inhibition of Growth / Cell Death ProteinSynthesis->CellDeath Leads to ProteinSynthesis->CellDeath

Caption: this compound inhibits bacterial growth by targeting the ribosome and halting protein synthesis.

References

Application Notes and Protocols: Paldimycin B Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin (B20097) B is a semi-synthetic antibiotic derived from paulomycins A and B. It functions by inhibiting protein synthesis and has demonstrated antibacterial activity, particularly against Gram-positive pathogens.[1][2] The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][4] The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism after a specified incubation period.[4] This document provides a detailed protocol for performing a broth microdilution assay to evaluate the efficacy of Paldimycin B, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]

Principle of the Method

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible signs of microbial growth. The MIC is determined as the lowest concentration of this compound that shows no visible growth.

Materials and Reagents

  • This compound (solid powder)[7]

  • Test microorganism (e.g., Staphylococcus aureus, Streptococcus pyogenes)[2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well U-bottom microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C in ambient air)[8]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO, sterile water)

  • Vortex mixer

  • Light box for manual reading or a microplate reader[8]

Experimental Protocol

Preparation of this compound Stock Solution

The solubility of this compound should be determined to prepare an appropriate stock solution. For short-term storage, solutions can be kept at 0-4°C, and for long-term storage, at -20°C.[7]

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create a working stock solution.

Preparation of Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be done using a spectrophotometer or by visual comparison.

  • Dilute the adjusted inoculum in the appropriate broth to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

Microdilution Plate Setup
  • Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Add 50 µL of the this compound working stock solution to the wells in the first column, creating the highest concentration.

  • Using a multichannel pipette, perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will result in a range of this compound concentrations.

  • Column 11 should serve as a growth control (broth and inoculum, no drug), and column 12 as a sterility control (broth only).

  • Inoculate all wells, except for the sterility control (column 12), with 50 µL of the prepared bacterial or fungal suspension. The final volume in each well will be 100 µL.

Incubation
  • Cover the microtiter plate with a lid to prevent contamination and evaporation.

  • Incubate the plate at 35°C for 16-20 hours for most bacteria and 24-48 hours for fungi in ambient air.[8]

Reading and Interpreting Results
  • Following incubation, examine the plate for visible growth. This can be done manually using a light box or with a semi-automated plate reader.[8] Growth is indicated by turbidity or a pellet at the bottom of the well.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[4]

  • The growth control well (column 11) should show distinct growth, and the sterility control well (column 12) should remain clear.

Data Presentation

The results of the this compound broth microdilution assay are typically presented as the Minimum Inhibitory Concentration (MIC) in µg/mL. It is recommended to perform the assay in triplicate to ensure reproducibility. The data can be summarized in a table for easy comparison.

MicroorganismThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Staphylococcus aureusData not availableData not availableData not available
Streptococcus pyogenesData not availableData not availableData not available
Enterococcus faecalisData not availableData not availableData not available

Experimental Workflow Diagram

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_paldimycin Prepare this compound Stock Solution add_broth Add 50µL Broth to all wells prep_paldimycin->add_broth prep_inoculum Prepare Microorganism Inoculum (0.5 McFarland) add_inoculum Add 50µL Inoculum to test wells prep_inoculum->add_inoculum serial_dilution Perform 2-fold Serial Dilutions of this compound add_broth->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate (35°C, 16-20h) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end start Start start->prep_paldimycin start->prep_inoculum

Caption: Workflow for this compound Broth Microdilution Assay.

This compound Signaling Pathway (Mechanism of Action)

This compound acts as a protein synthesis inhibitor. The precise molecular target and signaling pathway are not extensively detailed in the provided search results. However, the general mechanism of protein synthesis inhibition in bacteria involves interference with ribosomal function.

PaldimycinB_MoA PaldimycinB This compound BacterialCell Bacterial Cell PaldimycinB->BacterialCell Enters ProteinSynthesis Protein Synthesis PaldimycinB->ProteinSynthesis Ribosome Ribosome (70S) Ribosome->ProteinSynthesis CellGrowth Bacterial Growth & Proliferation ProteinSynthesis->CellGrowth Inhibition Inhibition

Caption: this compound Mechanism of Action.

References

Application Notes: Paldimycin B Agar Dilution for MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic derived from paulomycin, demonstrating notable activity against a range of Gram-positive bacteria. It functions by inhibiting bacterial protein synthesis.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of new antimicrobial agents like this compound. The agar (B569324) dilution method is a reference standard for this purpose, providing a quantitative measure of the antibiotic's potency.

These application notes provide a detailed protocol for determining the MIC of this compound using the agar dilution method, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines. It also includes historical data on this compound's in vitro activity and guidance on quality control.

Mechanism of Action

This compound inhibits bacterial growth by targeting and disrupting protein synthesis, a fundamental process for bacterial viability. While the precise binding site on the ribosome has not been extensively detailed in publicly available literature, its action is understood to halt the translation of messenger RNA (mRNA) into proteins, ultimately leading to the cessation of growth and cell death.

General Mechanism of Protein Synthesis Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide Peptide Bond Formation 30S_Subunit 30S Subunit 30S_Subunit->50S_Subunit Forms Complex mRNA mRNA transcript mRNA->30S_Subunit Binds tRNA Aminoacyl-tRNA tRNA->50S_Subunit Delivers Amino Acid PaldimycinB This compound Inhibition Inhibition of Protein Synthesis PaldimycinB->Inhibition Inhibition->50S_Subunit Blocks Elongation Inhibition->30S_Subunit Blocks Elongation

Caption: General mechanism of protein synthesis inhibition by antibiotics like this compound.

Data Presentation: In Vitro Activity of Paldimycin

The in vitro activity of Paldimycin has been evaluated against a variety of Gram-positive cocci. It is important to note that the potency of Paldimycin is influenced by the testing medium and pH. Early studies indicated that its activity is greatest in Nutrient Broth at a pH of 6.8, with higher MIC values observed in Mueller-Hinton medium.[2][3]

Table 1: Comparative MIC Ranges of Paldimycin Against Gram-Positive Cocci

Organism (No. of Isolates)Paldimycin MIC Range (µg/mL)Paldimycin MIC₅₀ (µg/mL)Paldimycin MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible) (32)0.05 - 1.560.20.39
Staphylococcus aureus (Methicillin-Resistant) (32)0.05 - 1.560.20.78
Staphylococcus epidermidis (32)0.05 - 0.780.10.39
Staphylococcus saprophyticus (12)0.05 - 0.20.10.1
Enterococcus faecalis (24)0.2 - 6.251.563.12

Data sourced from studies conducted in Nutrient Broth. It is recommended that each laboratory determines its own MIC ranges based on current isolates and standardized methodologies.

Experimental Protocols

This protocol outlines the agar dilution method for determining the MIC of this compound, adhering to CLSI standards.

Materials
  • This compound powder (potency must be known)

  • Mueller-Hinton Agar (MHA) powder

  • Sterile distilled water or other appropriate solvent (e.g., DMSO, if necessary)

  • Sterile petri dishes (90 mm or 150 mm)

  • Sterile pipettes and tubes for serial dilutions

  • Bacterial strains for testing (clinical isolates and Quality Control strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Inoculator (e.g., multipoint replicator) or calibrated loops

  • Incubator (35°C ± 2°C)

Quality Control (QC)

As there are no officially published CLSI or EUCAST QC ranges for this compound, it is imperative for each laboratory to establish its own internal quality control ranges. The following standard QC strains are recommended for testing alongside clinical isolates:

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

The MIC values for these strains should be recorded for each run, and over time, an acceptable range should be defined by the laboratory to ensure the consistency and accuracy of the testing procedure.

Table 2: Recommended Quality Control Strains for this compound Testing

QC StrainRationaleLaboratory-Defined Acceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™Representative Gram-positive coccus for QC of anti-staphylococcal agents.To be determined by the user laboratory.
Enterococcus faecalis ATCC® 29212™Representative enterococcus for QC of agents with activity against this genus.To be determined by the user laboratory.
Preparation of this compound Stock Solution

Note: The optimal solvent and stability for this compound stock solutions are not well-documented in recent literature. It is recommended to perform a small-scale solubility test first. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for antibiotics that are not readily soluble in water. The following is a general procedure.

  • Calculate the amount of this compound powder needed. Use the following formula, accounting for the potency of the powder: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

  • Prepare a high-concentration stock solution (e.g., 1280 µg/mL). Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate sterile solvent (e.g., sterile distilled water or DMSO).

  • Storage: Store the stock solution in small aliquots at -70°C. Avoid repeated freeze-thaw cycles.

Preparation of Antimicrobial Agar Plates
  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Sterilize by autoclaving and cool in a water bath to 45-50°C.

  • Prepare Serial Dilutions of this compound: From the stock solution, prepare a series of working solutions (typically 10 times the final desired concentration in the agar). For example, to achieve a final concentration of 128 µg/mL in the agar, the working solution should be 1280 µg/mL. Perform two-fold serial dilutions to create a range of concentrations (e.g., 1280, 640, 320, ... µg/mL).

  • Add this compound to Agar: Add 2 mL of each this compound working solution to 18 mL of molten MHA. This 1:10 dilution will result in the final desired antibiotic concentrations in the agar (e.g., 128, 64, 32, ... µg/mL).

  • Pour Plates: Immediately after adding the antibiotic, mix the agar thoroughly by inverting the tube several times and pour into sterile, labeled petri dishes to a depth of 3-4 mm.

  • Control Plates: Prepare at least one growth control plate (MHA with no antibiotic) and, if a solvent other than water was used, a solvent control plate (MHA with the highest concentration of the solvent used).

  • Dry and Store: Allow the plates to solidify at room temperature with the lids slightly ajar in a sterile environment. Plates can be used immediately or stored in sealed bags at 2-8°C for up to 5 days.

Inoculum Preparation and Inoculation
  • Prepare Inoculum: From a pure, overnight culture on a non-selective agar plate, select 3-5 morphologically similar colonies and transfer them to a tube containing sterile saline or broth.

  • Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute for Inoculation: Further dilute the standardized suspension 1:10 in sterile saline or broth to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculate Plates: Within 30 minutes of preparation, inoculate the prepared agar plates. Using a multipoint replicator, deliver approximately 1-2 µL of the diluted inoculum to the surface of each agar plate, resulting in a final spot inoculum of 10⁴ CFU.

  • Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • Examine Plates: After incubation, examine the growth control plate to ensure confluent growth.

  • Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or one or two isolated colonies should be disregarded.

  • Record Results: Record the MIC value for each tested isolate and the QC strains. The results for the QC strains must fall within the laboratory-established ranges for the test to be considered valid.

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_plate Plate Pouring cluster_inoculum Inoculation Phase cluster_readout Incubation & Readout A Prepare this compound Stock Solution (e.g., 1280 µg/mL) B Perform 2-fold Serial Dilutions of Stock Solution A->B D Add 2 mL of each Paldimycin Dilution to 18 mL of Molten Agar B->D C Prepare Molten Mueller-Hinton Agar (Cool to 45-50°C) C->D E Mix Thoroughly and Pour into Labeled Petri Dishes D->E F Allow Plates to Solidify and Dry E->F I Inoculate Agar Plates (10^4 CFU per spot) F->I G Prepare Bacterial Inoculum (0.5 McFarland Standard) H Dilute Inoculum 1:10 (to ~10^7 CFU/mL) G->H H->I J Incubate at 35°C for 16-20 hours I->J K Read Plates: Determine Lowest Concentration with No Visible Growth (MIC) J->K

Caption: Workflow for the this compound agar dilution MIC determination method.

References

Application Note: Mass Spectrometry Characterization of Paldimycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic derived from paulomycin B, demonstrating activity against various Gram-positive bacteria. Structurally, it is a complex glycosylated molecule, which necessitates sophisticated analytical techniques for its characterization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), serves as a powerful tool for the structural elucidation and quantification of this compound. This application note provides a detailed protocol and data interpretation guide for the characterization of this compound using electrospray ionization (ESI) mass spectrometry. This compound is synthesized from paulomycin B by reacting it with N-acetyl-L-cysteine.[1]

Molecular Profile of this compound

A comprehensive understanding of the molecular properties of this compound is fundamental for its mass spectrometric analysis.

PropertyValue
Chemical FormulaC₄₃H₆₂N₄O₂₃S₃
Exact Mass1098.2967 Da
Molecular Weight1099.15 Da

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a diluent of 50:50 acetonitrile (B52724):water with 0.1% formic acid.

  • Serial Dilutions: Perform serial dilutions from the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL for linearity and sensitivity assessments.

  • Matrix Samples (for quantification): For analysis in biological matrices (e.g., plasma, fermentation broth), a protein precipitation or solid-phase extraction (SPE) method should be employed to remove interfering substances. A generic protein precipitation protocol involves adding three volumes of cold acetonitrile to one volume of the sample, vortexing, centrifuging, and analyzing the supernatant.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • A typical gradient starts at 5-10% B, increases to 95% B over 15-20 minutes, holds for 5 minutes, and then re-equilibrates to the initial conditions. The flow rate is typically set between 0.2-0.4 mL/min.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended for optimal sensitivity.

  • MS Scan Mode:

    • Full Scan (MS1): Acquire full scan spectra over a mass range of m/z 200-1500 to detect the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS or MS²): Perform product ion scans on the precursor ion of this compound ([M+H]⁺ at m/z 1099.3) to elicit fragmentation and obtain structural information.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Temperature: 350 - 450 °C

    • Collision Energy (for MS/MS): A collision energy ramp (e.g., 20-60 eV) should be utilized to generate a comprehensive fragmentation spectrum.

Data Presentation and Interpretation

This compound Parent Ion

In positive ion mode ESI-MS, this compound is expected to be readily observed as its protonated molecular ion.

Ion SpeciesCalculated m/zObserved m/z (example)
[M+H]⁺1099.29671099.3
[M+Na]⁺1121.27861121.3
Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is anticipated to be initiated by cleavages at the glycosidic linkages and within the paulomycin core structure, similar to its precursor, Paulomycin B. The addition of the N-acetyl-L-cysteine moiety introduces further characteristic fragmentation.

A proposed fragmentation pathway for the protonated this compound molecule ([M+H]⁺) is outlined below. The fragmentation is expected to yield characteristic losses of the sugar moieties and fragments originating from the core structure.

PaldimycinB_Fragmentation parent This compound [M+H]⁺ m/z 1099.3 frag1 Loss of N-acetyl-L-cysteine parent->frag1 -163 Da frag2 Loss of Paulic Acid moiety parent->frag2 -m/z frag3 Loss of Paulomycose moiety parent->frag3 -m/z frag4 Core Fragment A frag1->frag4 frag5 Core Fragment B frag2->frag5 frag3->frag4

Caption: Proposed MS/MS fragmentation pathway of this compound.

Table of Predicted Fragment Ions

Based on the structure of this compound and the known fragmentation of Paulomycin B, the following table summarizes the expected major fragment ions.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss / Fragment Structure
1099.3936.3Loss of N-acetyl-L-cysteine (-C₅H₉NO₃S)
1099.3[Value]Loss of the terminal sugar moiety (Paulomycose derivative)
1099.3[Value]Cleavage of the second glycosidic bond
1099.3[Value]Fragment corresponding to the Paulic acid derivative
1099.3[Value]Fragments from the core aglycone structure

Note: Specific m/z values for the sugar and core fragments require experimental data for precise assignment but can be predicted based on the known structure.

Experimental Workflow

The overall workflow for the characterization of this compound using LC-MS/MS is depicted in the following diagram.

PaldimycinB_Workflow start Sample Preparation (Standard or Matrix) hplc HPLC/UHPLC Separation (C18 Reversed-Phase) start->hplc esi Electrospray Ionization (Positive Ion Mode) hplc->esi ms1 Full Scan MS Analysis (Detect [M+H]⁺) esi->ms1 ms2 Tandem MS (MS/MS) (Fragment [M+H]⁺) ms1->ms2 Precursor Ion Selection data Data Analysis (Fragmentation Pathway Elucidation) ms2->data end Structural Confirmation & Quantification data->end

Caption: Workflow for LC-MS/MS characterization of this compound.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric characterization of this compound. The detailed protocols for sample preparation, LC-MS analysis, and data interpretation, including a proposed fragmentation pathway, will aid researchers in the confident identification and structural elucidation of this complex antibiotic. The methodologies described are also applicable for the development of quantitative assays for this compound in various matrices, which is crucial for pharmacokinetic and drug metabolism studies.

References

Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Analysis of Paldimycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic derived from paulomycin, produced by Streptomyces paulus.[1] As a member of the paulomycin family of antibiotics, which exhibit activity against Gram-positive bacteria, a detailed structural understanding is crucial for elucidating its mechanism of action and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of complex natural and synthetic compounds in solution.[2][3] This document provides a comprehensive guide to the NMR analysis of this compound, including detailed experimental protocols and data presentation guidelines. While specific spectral data for this compound is not extensively published, this note serves as a practical guide to obtaining and interpreting the necessary NMR data.

Data Presentation

A thorough NMR analysis of this compound involves the acquisition of one-dimensional (1D) ¹H and ¹³C spectra, along with two-dimensional (2D) experiments such as COSY, HSQC, and HMBC to establish connectivity and assign all proton and carbon signals. The resulting data should be meticulously organized for clarity and comparative purposes. Below is a template illustrating how to present such data.

Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Moiety

Position¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)Key HMBC CorrelationsKey COSY Correlations
1---170.5H-2, H-3-
24.15dd8.5, 4.055.2C-1, C-3, C-4H-3
32.10m-38.1C-1, C-2, C-4, C-5H-2, H-4
43.80d9.072.3C-3, C-5H-3
5---130.1H-3, H-6-
66.80d8.0115.4C-5, C-7, C-8H-7
77.10d8.0128.9C-5, C-6, C-9H-6
8---155.6H-6, H-9-
99.50s--C-7, C-8-

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Experimental Protocols

The quality of NMR spectra is highly dependent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Common choices for complex natural products include dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), or chloroform-d (B32938) (CDCl₃). The choice of solvent can affect the chemical shifts, so it should be reported with the data.

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.[4] For ¹³C NMR, a higher concentration may be beneficial due to the lower natural abundance of the ¹³C isotope.[4]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer. These should be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, due to the low sensitivity of ¹³C.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): Used to identify proton-proton spin couplings. Standard gradient-enhanced COSY (gCOSY) experiments are typically used.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to identify one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): Used to identify two- and three-bond proton-carbon correlations, which is critical for piecing together the carbon skeleton. The optimization of the long-range coupling delay (e.g., to 8 Hz) is important.

Visualizations

This compound Structure

The chemical structure of this compound is complex, featuring multiple chiral centers and functional groups. Understanding this structure is the primary goal of the NMR analysis.

G Chemical Structure of this compound PaldimycinB

Caption: 2D structure of this compound.

NMR Analysis Workflow

The process of elucidating the structure of a complex molecule like this compound using NMR follows a logical progression from sample preparation to the final structure determination.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_1D 1D NMR (¹H, ¹³C) Transfer->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Spectral Processing (FT, Phasing, Baseline Correction) NMR_2D->Processing Assignment Signal Assignment Processing->Assignment Correlation Correlation Analysis Assignment->Correlation Fragments Assemble Molecular Fragments Correlation->Fragments Stereochem Determine Stereochemistry (NOESY/ROESY) Fragments->Stereochem Structure Final Structure of this compound Stereochem->Structure

Caption: General workflow for NMR-based structure elucidation.

References

Application Notes and Protocols for Thin-Layer Chromatography of Paldimycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic derived from paulomycin B, produced by Streptomyces paulus. It belongs to the paulomycin family of antibiotics, which are complex glycosylated molecules known for their activity against Gram-positive bacteria. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique that can be effectively employed for the qualitative analysis of this compound.[1][2][3] It is a valuable tool for monitoring reaction progress during synthesis, assessing sample purity, and identifying the presence of the antibiotic in crude extracts or purification fractions. The chromatographic behavior of this compound on TLC is identical to its natural precursor, paulomycin B.

This document provides a detailed protocol for the analysis of this compound using TLC on silica (B1680970) gel plates. Due to the high polarity of this compound, a polar mobile phase is required to achieve effective separation.

Data Presentation: Mobile Phase Screening for this compound

Table 1: Suggested Mobile Phase Systems for this compound TLC Screening

Mobile Phase System (v/v/v/v)System PolarityObserved Rf for this compoundNotes
Ethyl Acetate / Methanol (B129727) / Water / Acetic AcidHighRecord Value HereA versatile system for polar, acidic compounds.
Butanol / Water / Ethanol / Acetic Acid (50:20:15:15)HighRecord Value HereUsed for separation of other complex antibiotics like beta-lactams.[3]
Dichloromethane / Methanol / 2-Propanol / 25% Aqueous Ammonia (B1221849) (3:3:5:2)HighRecord Value HereThe basic nature of ammonia can improve spot shape for certain compounds.
Ethyl Acetate / Methanol (1:1)Medium-HighRecord Value HereA simpler two-component system to start with.

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[5]

Experimental Protocol

This protocol outlines the step-by-step methodology for performing TLC analysis of this compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates (glass or aluminum-backed).

  • This compound Standard: A reference standard of known concentration.

  • Sample: this compound sample to be analyzed.

  • Solvents: HPLC grade solvents for mobile phase preparation (e.g., ethyl acetate, methanol, butanol, water, acetic acid, ammonia).

  • Spotting Capillaries: 1 or 2 µL glass capillary tubes.

  • Developing Chamber: A glass tank with a tight-fitting lid.

  • Visualization Reagents:

    • UV lamp (254 nm and 365 nm).

    • Iodine chamber (a sealed chamber with a few crystals of iodine).

Preparation
  • Sample and Standard Preparation: Dissolve the this compound standard and the sample in a suitable volatile solvent (e.g., methanol or a mixture of chloroform (B151607) and methanol) to a concentration of approximately 1 mg/mL.

  • TLC Plate Preparation:

    • Handle the TLC plate carefully by the edges to avoid contaminating the surface.

    • Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the plate.

    • Mark the positions for sample application on the origin line, ensuring they are at least 1 cm from the plate's side edges.

  • Developing Chamber Saturation:

    • Prepare the chosen mobile phase from Table 1 and pour it into the developing chamber to a depth of about 0.5 cm. This level must be below the origin line on the TLC plate.

    • Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the mobile phase. This ensures the chamber atmosphere is saturated with solvent vapors, which improves the reproducibility of the separation.

    • Place the lid on the chamber and allow it to equilibrate for at least 15-30 minutes before inserting the plate.

Chromatogram Development
  • Spotting:

    • Using a clean capillary tube for each sample, apply 1-2 µL of the dissolved standard and sample solutions onto their respective marks on the origin line.

    • Aim for small, concentrated spots. Allow the solvent to evaporate completely between applications if multiple applications are needed to increase the amount of sample.

  • Development:

    • Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the plate is standing upright and the silica-coated side is not touching the filter paper lining.

    • Replace the lid immediately and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during this process.

    • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

Visualization and Analysis
  • Drying: Allow the plate to air dry completely in a fume hood to evaporate all residual mobile phase.

  • UV Visualization:

    • Place the dried plate under a UV lamp.

    • View the plate at both 254 nm and 365 nm. Compounds that absorb UV light will appear as dark spots on the fluorescent background of the plate.

    • Gently circle any visible spots with a pencil.

  • Iodine Staining:

    • Place the plate in a sealed chamber containing iodine crystals.

    • Organic compounds on the plate will react with the iodine vapor and appear as yellow-brown spots.[1] This is a semi-destructive method.

    • Remove the plate and circle the spots with a pencil, as they will fade over time.

  • Rf Calculation:

    • Measure the distance from the origin line to the center of each spot.

    • Measure the distance from the origin line to the solvent front line.

    • Calculate the Rf value for the this compound standard and the corresponding spot in the sample lane. An identical Rf value under the same conditions provides strong evidence for the identity of the compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the TLC protocol for this compound analysis.

TLC_Workflow cluster_prep Preparation Phase cluster_dev Development Phase cluster_analysis Analysis Phase prep_sample 1. Prepare Sample & Standard Solutions (1 mg/mL) prep_plate 2. Prepare TLC Plate (Draw Origin Line) prep_sample->prep_plate spotting 4. Spot Samples on Origin Line prep_plate->spotting prep_chamber 3. Saturate Developing Chamber with Mobile Phase development 5. Develop Plate in Saturated Chamber prep_chamber->development spotting->development mark_front 6. Remove Plate & Mark Solvent Front development->mark_front dry_plate 7. Dry the TLC Plate mark_front->dry_plate visualize_uv 8. Visualize under UV Light (254/365 nm) dry_plate->visualize_uv visualize_iodine 9. Visualize with Iodine Vapor visualize_uv->visualize_iodine calculate_rf 10. Calculate Rf Values visualize_iodine->calculate_rf

Caption: Workflow for this compound Thin-Layer Chromatography.

References

Paldimycin B: Application Notes and Protocols for Experimental Use Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin (B20097) B is a semi-synthetic derivative of paulomycin, an antibiotic produced by Streptomyces paulus. It belongs to the paulomycin family of antibiotics characterized by a unique chemical structure. This document provides detailed application notes and experimental protocols for the investigation of Paldimycin B's efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant threat in both hospital and community settings due to its resistance to multiple antibiotics. These guidelines are intended to support researchers in the standardized evaluation of this compound's potential as an anti-MRSA agent.

Mechanism of Action

The precise mechanism of action of this compound, and its parent compound paulomycin, is not definitively established in publicly available literature. While some antibiotics with complex structures are known to inhibit protein synthesis, extensive searches for a similar mechanism for paldimycins and paulomycins have not yielded conclusive evidence. The antibacterial activity of the paulomycin family is attributed to the presence of a paulic acid moiety. Further research is required to elucidate the specific molecular target and signaling pathways affected by this compound in S. aureus.

Data Presentation

Organism Antimicrobial Agent MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Staphylococcus spp.Paldimycin≤ 2Not ReportedNot Reported[1]
MRSAVancomycin (for comparison)0.5 - 211.5[2]
MRSADaptomycin (for comparison)0.25 - 10.380.75[3]

Note: The activity of paldimycin has been reported to be dependent on the testing medium and pH.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of MRSA.

Materials:

  • This compound

  • MRSA strains (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of MRSA Inoculum: a. Subculture MRSA from a frozen stock onto a non-selective agar (B569324) plate and incubate for 18-24 hours at 35°C. b. Select 3-5 well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of this compound concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Inoculation: Add 10 µL of the diluted MRSA suspension to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.

  • Controls:

    • Growth Control: A well containing CAMHB and the MRSA inoculum, but no this compound.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the MRSA strain.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Paldimycin_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Paldimycin_Stock->Serial_Dilution MRSA_Inoculum Prepare MRSA Inoculum (0.5 McFarland) Inoculation Inoculate Wells with MRSA MRSA_Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35°C for 16-20h Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Figure 1. Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound against MRSA over time.

Materials:

  • This compound

  • MRSA strain

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of MRSA in CAMHB. Dilute the culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Test Setup: a. Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). b. Include a growth control tube with no antibiotic. c. Inoculate all tubes with the prepared MRSA suspension.

  • Incubation and Sampling: a. Incubate the tubes at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: a. Perform serial dilutions of the collected aliquots in sterile saline. b. Plate the dilutions onto TSA plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.

Time_Kill_Assay cluster_setup Assay Setup cluster_sampling Incubation & Sampling cluster_analysis Analysis Inoculum Prepare MRSA Inoculum (~5x10^5 CFU/mL) Inoculate_Tubes Inoculate Tubes Inoculum->Inoculate_Tubes Test_Tubes Prepare Tubes with This compound (MIC multiples) and Growth Control Test_Tubes->Inoculate_Tubes Incubate Incubate at 37°C with Shaking Inoculate_Tubes->Incubate Sample Collect Aliquots at Time Points (0-24h) Incubate->Sample 0, 2, 4, 8, 12, 24h Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate on TSA Serial_Dilute->Plate Count_CFU Count Colonies (CFU/mL) Plate->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Figure 2. Workflow for Time-Kill Assay.

In Vivo Efficacy Model (Murine Skin Infection Model)

Objective: To evaluate the in vivo efficacy of a topical formulation of this compound in a murine model of MRSA skin infection.

Materials:

  • This compound topical formulation (e.g., ointment or cream)

  • Female BALB/c mice (6-8 weeks old)

  • MRSA strain

  • Anesthetic

  • Surgical tools for creating a wound

  • Bandages

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least 7 days.

  • Infection: a. Anesthetize the mice. b. Create a superficial skin wound on the dorsum of each mouse. c. Inoculate the wound with a suspension of the MRSA strain.

  • Treatment: a. After a set period to allow for infection establishment (e.g., 24 hours), divide the mice into treatment groups:

    • Vehicle control (ointment/cream base without this compound)
    • This compound formulation
    • Positive control (e.g., mupirocin (B1676865) ointment) b. Apply the respective treatments to the wounds. c. Cover the wounds with a sterile dressing. d. Administer treatment daily for a specified duration (e.g., 3-7 days).

  • Evaluation: a. At the end of the treatment period, euthanize the mice. b. Excise the wound tissue. c. Homogenize the tissue in sterile saline. d. Perform serial dilutions and plate on selective agar to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial loads between the treatment groups to assess the efficacy of the this compound formulation.

In_Vivo_Model Acclimatization Animal Acclimatization Wounding Create Superficial Skin Wound Acclimatization->Wounding Infection Inoculate Wound with MRSA Wounding->Infection Treatment_Groups Divide into Treatment Groups (Vehicle, this compound, Positive Control) Infection->Treatment_Groups Daily_Treatment Apply Topical Treatment Daily Treatment_Groups->Daily_Treatment Euthanasia Euthanize and Excise Wound Tissue Daily_Treatment->Euthanasia Homogenization Homogenize Tissue Euthanasia->Homogenization Bacterial_Load Determine Bacterial Load (CFU/g tissue) Homogenization->Bacterial_Load Analysis Compare Bacterial Loads between Groups Bacterial_Load->Analysis

Figure 3. Workflow for In Vivo Murine Skin Infection Model.

Conclusion

This compound presents a potential avenue for the development of new treatments for MRSA infections. The protocols outlined in this document provide a standardized framework for the preclinical evaluation of its efficacy. Further research is critically needed to elucidate its mechanism of action and to generate more comprehensive quantitative data on its activity against a broad panel of clinical MRSA isolates. Such studies will be instrumental in determining the future therapeutic potential of this compound.

References

Application Notes and Protocols: Paldimycin B in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research applications of Paldimycin (B20097) B, a potent antibacterial agent, in the field of drug discovery. This document includes quantitative data on its bioactivity, detailed experimental protocols for its characterization, and visualizations of key concepts and workflows.

Introduction

Paldimycin is a semi-synthetic antibiotic derived from paulomycins A and B. It is a mixture of Paldimycin A and Paldimycin B. It exhibits significant activity against a range of Gram-positive bacteria, making it a compound of interest in the search for new antimicrobial agents. Understanding its mechanism of action and having robust protocols for its evaluation are crucial for its development and application in drug discovery.

Quantitative Data: In Vitro Antibacterial Activity

Paldimycin has demonstrated potent in vitro activity against a variety of Gram-positive bacterial isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of paldimycin against several clinically relevant species, as compared to vancomycin. The activity of paldimycin is noted to be dependent on the medium and pH, with optimal activity observed in Nutrient broth at a pH of 6.8[1][2].

Bacterial SpeciesNumber of IsolatesPaldimycin MIC90 (µg/mL)Vancomycin MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)500.251.0
Staphylococcus aureus (Methicillin-resistant)500.51.0
Staphylococcus epidermidis300.252.0
Enterococcus faecalis301.04.0
Streptococcus pneumoniae250.060.5
Streptococcus pyogenes250.030.5
Corynebacterium species200.121.0
Listeria monocytogenes100.52.0

Data sourced from in vitro studies comparing the efficacy of paldimycin and vancomycin[1][2]. MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol describes the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or Nutrient Broth (pH 6.8 for optimal Paldimycin activity)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as a positive control (no antibiotic) and column 12 as a negative control (no bacteria).

  • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. b. Dilute the suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells[3].

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye or a spectrophotometer[3].

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This protocol provides a method to assess whether this compound inhibits bacterial protein synthesis using a cell-free translation system.

Materials:

  • Bacterial cell-free translation system (e.g., E. coli S30 extract)

  • mRNA template (e.g., encoding luciferase or another reporter protein)

  • Amino acid mixture (containing a radiolabeled amino acid like [35S]-methionine or a non-radioactive mixture for colorimetric detection)

  • This compound

  • Positive control inhibitor (e.g., chloramphenicol, tetracycline)

  • Negative control (vehicle solvent)

  • Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

  • Filter paper

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the components of the cell-free translation system according to the manufacturer's instructions. This typically includes the S30 extract, buffer, amino acids, and energy source.

  • Addition of Inhibitors: a. Add this compound at a range of concentrations to different reaction tubes. b. Prepare a positive control reaction with a known protein synthesis inhibitor and a negative control with the vehicle solvent.

  • Initiation of Translation: Add the mRNA template to each reaction tube to start the translation process.

  • Incubation: Incubate the reactions at the optimal temperature (usually 37°C) for a specified time (e.g., 30-60 minutes).

  • Measurement of Protein Synthesis: a. Radiolabeling Method: Stop the reaction by adding TCA to precipitate the newly synthesized proteins. Collect the precipitate on filter paper, wash, and measure the incorporated radioactivity using a scintillation counter. b. Reporter Assay: If using a reporter like luciferase, add the appropriate substrate and measure the light output using a luminometer.

  • Data Analysis: Compare the level of protein synthesis in the presence of this compound to the negative and positive controls. A dose-dependent decrease in protein synthesis suggests that this compound acts as a protein synthesis inhibitor.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_characterization Hit Characterization cluster_preclinical Preclinical Development Compound_Screening Compound Screening Hit_Identification Hit Identification Compound_Screening->Hit_Identification Identify active compounds MIC_Determination MIC Determination Hit_Identification->MIC_Determination Characterize potency Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action Understand how it works Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Improve properties In_Vivo_Efficacy In Vivo Efficacy Lead_Optimization->In_Vivo_Efficacy Toxicology Toxicology Studies In_Vivo_Efficacy->Toxicology

References

Paldimycin B: Application Notes and Protocols for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin B is a semi-synthetic antibiotic derived from paulomycin, demonstrating potent activity against a range of Gram-positive bacteria. As a protein synthesis inhibitor, it presents a valuable tool for research into novel antibacterial mechanisms and as a potential therapeutic agent. These application notes provide detailed protocols for the preparation, handling, and experimental use of this compound in a laboratory setting, including methodologies for antimicrobial susceptibility testing. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate reproducible research.

Chemical and Physical Properties

This compound is a complex glycoside antibiotic. A comprehensive understanding of its chemical and physical properties is essential for accurate and effective experimental design.

PropertyValueReference
CAS Number 101411-71-6[1]
Chemical Formula C₄₃H₆₂N₄O₂₃S₃[1]
Molecular Weight 1099.15 g/mol [1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C, dry and dark.[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. While the precise binding site on the ribosome is not fully elucidated in the public domain, its action is known to disrupt the elongation phase of translation, ultimately leading to the cessation of protein production and bacterial cell death.

paldimycin_b_mechanism Paldimycin_B This compound Bacterial_Ribosome Bacterial Ribosome (70S) Paldimycin_B->Bacterial_Ribosome Binds to Protein_Elongation Protein Chain Elongation Paldimycin_B->Protein_Elongation Inhibits Bacterial_Ribosome->Protein_Elongation Mediates mRNA mRNA mRNA->Bacterial_Ribosome Template tRNA Aminoacyl-tRNA tRNA->Bacterial_Ribosome Delivers Amino Acids Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death Leads to

Caption: this compound Mechanism of Action.

Experimental Protocols

Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Due to its solubility properties, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated precision balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), aliquots can be stored at 4°C.

stock_solution_workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C or 4°C aliquot->store end End store->end

Caption: Stock Solution Preparation Workflow.
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method, following general CLSI guidelines.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB, Nutrient Broth)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Protocol:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile broth and incubate at 37°C until the culture reaches the logarithmic growth phase (typically 2-6 hours).

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum 1:100 in the appropriate broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

    • Ensure the final volume in each well is 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, bringing the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (inoculum without antibiotic) and a negative control (broth only) on each plate.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Note on Media and pH: The activity of this compound has been reported to be influenced by the testing medium and pH. Higher activity has been observed in Nutrient Broth at a pH of 6.8 compared to Mueller-Hinton Agar. Researchers should consider these factors when designing and interpreting their experiments.

In Vitro Activity of this compound

This compound has demonstrated significant in vitro activity against a variety of Gram-positive pathogens.

OrganismMIC Range (µg/mL)Notes
Staphylococcus aureus (including Methicillin-resistant strains - MRSA)≤ 2.0Activity is generally comparable to vancomycin.
Streptococcus species≤ 2.0Includes various streptococcal groups.
Enterococcus species≤ 2.0Potent activity observed.
Listeria monocytogenes≤ 2.0Effective inhibition at low concentrations.

Note: MIC values can vary depending on the specific strain, testing methodology, and media used.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Disclaimer: This document is intended for research purposes only and is not a substitute for a comprehensive literature review and adherence to all applicable safety guidelines. Researchers should optimize protocols for their specific experimental needs.

References

Troubleshooting & Optimization

Optimizing Paldimycin B solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the solubility of Paldimycin B for in vitro assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO.[1]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous culture medium. What should I do?

A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. The dramatic change in solvent polarity can cause the compound to precipitate if its solubility limit in the final aqueous solution is exceeded. To mitigate this, ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous medium. It is also advisable to pre-warm the culture medium to 37°C, which can aid in solubility. If precipitation persists, you may need to lower the final concentration of this compound in your assay.

Q3: What is the maximum recommended final concentration of DMSO in an in vitro assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced effects on cell viability or bacterial growth. A final DMSO concentration of ≤1% (v/v) is generally considered acceptable for most cell-based and antimicrobial assays. It is crucial to include a solvent control (medium with the same final concentration of DMSO) in your experiments to assess any potential impact of the solvent on your results.

Q4: How should I store this compound powder and its stock solution?

A4: this compound as a solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0 - 4°C is suitable. For long-term storage (months to years), it should be kept at -20°C.[1] A stock solution of this compound in DMSO should also be stored at -20°C for long-term use (months).[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q5: My this compound stock solution appears cloudy or has visible particles. What should I do?

A5: Cloudiness or visible particles in your stock solution indicate that the concentration of this compound exceeds its solubility limit in DMSO. You can try gently warming the solution in a 37°C water bath and vortexing to aid dissolution. If particles remain, the concentration of your stock solution needs to be reduced.

Troubleshooting Guide

This guide addresses specific issues that may arise when working with this compound in in vitro assays.

Problem Possible Cause(s) Suggested Solution(s)
This compound powder will not dissolve in DMSO. 1. The concentration is too high. 2. The DMSO is not of high purity or contains water.1. Try preparing a more dilute stock solution. 2. Use fresh, anhydrous, high-purity DMSO. 3. Gently warm the solution to 37°C and vortex or sonicate.
Precipitate forms in microplate wells during serial dilution for a Minimum Inhibitory Concentration (MIC) assay. 1. The solubility limit of this compound is exceeded as the DMSO concentration decreases with each dilution.1. Perform serial dilutions of the high-concentration DMSO stock in DMSO first, and then add these dilutions to the broth in the microplate wells to maintain a consistent DMSO concentration across the plate. 2. Visually inspect the wells for any precipitate before and after incubation.
Inconsistent MIC results or poor reproducibility. 1. Precipitation of this compound leading to inaccurate effective concentrations. 2. The final DMSO concentration is affecting bacterial growth. 3. Adsorption of this compound to the surface of the plastic microtiter plate.1. Visually inspect plates for precipitation. If present, reassess working concentrations and dilution methods. 2. Run a solvent control experiment with all DMSO concentrations used in the assay to confirm they do not impact bacterial viability. 3. Consider using low-binding microtiter plates.
No antibacterial activity observed. 1. Incorrect stock solution concentration. 2. Degradation of this compound. 3. The test organism is resistant to this compound.1. Verify the calculations for the stock solution and dilutions. 2. Prepare fresh stock solutions and handle them according to the recommended storage conditions. 3. Include a known susceptible control strain in your assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Determine the desired concentration of your stock solution (e.g., 10 mg/mL).

  • Calculate the required amount of this compound powder and DMSO. The formula to use is: Weight (mg) = Concentration (mg/mL) x Volume (mL) .

  • Weigh the this compound powder and add it to a sterile vial.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Aliquot the stock solution into single-use sterile tubes.

  • Store the aliquots at -20°C, protected from light.[1]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of Gram-positive bacteria.[2][3]

Materials:

  • This compound stock solution in DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum of a Gram-positive organism (e.g., Staphylococcus aureus), adjusted to a 0.5 McFarland standard

  • Sterile saline or CAMHB for inoculum dilution

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound dilutions:

    • In the first column of a 96-well plate, add a defined volume of CAMHB to wells A through G.

    • Add a corresponding volume of the this compound stock solution to the first well (e.g., well A1) to achieve the highest desired concentration, and mix well.

    • Perform a 2-fold serial dilution by transferring half of the volume from well A1 to well B1, and so on, down to well G1.

    • The last well in the column (H1) should contain only CAMHB and will serve as the growth control.

  • Prepare bacterial inoculum:

    • From a fresh culture (18-24 hours), prepare a bacterial suspension in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard.

    • Within 15-30 minutes, dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[2]

  • Inoculate the microtiter plate:

    • Add the diluted bacterial inoculum to each well (A1 through H1).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[2]

  • Determine the MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_prep Prepare this compound Stock Solution in DMSO serial_dilution Perform 2-fold Serial Dilution in 96-well plate stock_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic troubleshooting_workflow start Precipitation Observed in Assay Medium check_stock Is stock solution clear? start->check_stock check_final_conc Is final assay concentration too high? check_stock->check_final_conc Yes remake_stock Action: Remake stock solution at a lower concentration. check_stock->remake_stock No check_mixing Was mixing rapid and thorough? check_final_conc->check_mixing No lower_conc Action: Lower final assay concentration of this compound. check_final_conc->lower_conc Yes improve_mixing Action: Improve mixing technique (e.g., vortex immediately). check_mixing->improve_mixing No end_success Problem Resolved check_mixing->end_success Yes remake_stock->end_success lower_conc->end_success improve_mixing->end_success paldimycin_b_moa PaldimycinB This compound BacterialCell Bacterial Cell PaldimycinB->BacterialCell Enters Ribosome Ribosome PaldimycinB->Ribosome Targets Inhibition Inhibition PaldimycinB->Inhibition ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to Inhibition->ProteinSynthesis

References

Paldimycin B stability testing and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability testing and understanding the degradation products of Paldimycin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Paulomycin B?

A1: this compound is a semi-synthetic antibiotic. It is synthesized from Paulomycin B by reacting it with N-acetyl-L-cysteine. This modification generally results in a more stable compound compared to its precursor.

Q2: What are the expected degradation pathways for this compound?

A2: Based on studies of the closely related paulomycins, the primary degradation pathway for this compound is likely the loss of the paulic acid moiety. This would result in the formation of paulomenol B and N-acetyl-S-(isothiocyanatomethyl)cysteine. Additionally, under acidic conditions, the ring A of the paulomycin structure is known to be susceptible to dehydration.

Q3: What are the main degradation products of this compound to monitor during stability studies?

A3: The primary degradation product to monitor is Paulomenol B . The formation of this compound indicates the loss of the bioactive paulic acid side chain. Researchers should also be aware of potential dehydration products of the core structure, especially under acidic stress conditions.

Q4: How stable is this compound in aqueous solutions?

A4: this compound is considered more stable than its parent compound, paulomycin. However, the isothiocyanate group within the paulic acid moiety can be susceptible to hydrolysis in aqueous media. Therefore, prolonged storage in aqueous solutions, especially at non-neutral pH and elevated temperatures, may lead to degradation.

Troubleshooting Guide for this compound Stability Testing

This guide provides a structured approach to troubleshooting common issues encountered during the stability testing of this compound.

Issue 1: Rapid degradation of this compound is observed in solution.
  • Possible Cause 1: Inappropriate pH of the solution.

    • Troubleshooting Step: The stability of molecules containing isothiocyanate groups can be pH-dependent. Conduct range-finding studies using buffers at different pH values (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability.

  • Possible Cause 2: Exposure to light.

    • Troubleshooting Step: this compound may be photosensitive. Protect solutions from light by using amber vials or by wrapping the containers in aluminum foil during experiments and storage. Include photostability testing as part of your forced degradation studies.

  • Possible Cause 3: Elevated temperature.

    • Troubleshooting Step: Assess the thermal stability of this compound by conducting experiments at controlled temperatures. If degradation is observed at room temperature, consider storing stock solutions and samples at refrigerated (2-8 °C) or frozen (-20 °C) conditions.

Issue 2: Poor separation of this compound and its degradation products in HPLC analysis.
  • Possible Cause 1: Suboptimal mobile phase composition.

    • Troubleshooting Step: Modify the mobile phase. Experiment with different solvent ratios (e.g., acetonitrile/water, methanol (B129727)/water) and the concentration of the acid modifier (e.g., formic acid, trifluoroacetic acid). A gradient elution may be necessary to achieve adequate separation.

  • Possible Cause 2: Inappropriate column chemistry.

    • Troubleshooting Step: If resolution is still poor, consider using a different stationary phase. A C18 column is a good starting point, but other chemistries like C8 or phenyl-hexyl might provide different selectivity.

  • Possible Cause 3: Co-elution of degradants.

    • Troubleshooting Step: Use a photodiode array (PDA) detector to assess peak purity. If co-elution is suspected, further method development is required. This may involve adjusting the gradient slope, temperature, or mobile phase pH.

Issue 3: Mass imbalance observed in the stability study.
  • Possible Cause 1: Formation of non-UV active or volatile degradation products.

    • Troubleshooting Step: Employ a mass spectrometer (LC-MS) in parallel with UV detection to identify any degradation products that do not have a strong UV chromophore. For volatile products, headspace gas chromatography (GC) might be necessary.

  • Possible Cause 2: Irreversible adsorption of the analyte or degradants to the container.

    • Troubleshooting Step: Investigate the use of different container materials (e.g., polypropylene (B1209903) vs. glass) and pre-silanized vials to minimize adsorption.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

1. Materials:

  • This compound reference standard
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • Methanol, HPLC grade
  • Water, HPLC grade
  • pH meter
  • HPLC system with UV/PDA and MS detectors
  • Photostability chamber
  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours.

  • Photostability: Expose solid this compound and a 1 mg/mL solution in methanol/water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the stressed samples using a developed stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.

1. Initial HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection: UV at 238 nm and 320 nm (based on paulomycin absorbance maxima)
  • Injection Volume: 10 µL

2. Method Optimization:

  • Inject the stressed samples from the forced degradation study.
  • Evaluate the separation of the parent peak from any new peaks that appear.
  • Adjust the gradient slope, mobile phase composition (e.g., using methanol instead of acetonitrile), and temperature to optimize resolution.
  • Use a PDA detector to check for peak purity of the this compound peak in the presence of its degradants.
  • Use an MS detector to obtain mass information on the parent drug and degradation products to aid in their identification.

3. Validation:

  • Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

Stress ConditionTime (hours)This compound (% Remaining)Paulomenol B (% Area)Other Degradants (% Area)
0.1 M HCl, 60°C 010000
6
12
24
0.1 M NaOH, RT 010000
1
2
3% H₂O₂, RT 010000
6
12
24
Heat (80°C, solid) 010000
24
48
Photostability 010000
-

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, RT) prep->base Expose to stress oxid Oxidation (3% H2O2, RT) prep->oxid Expose to stress thermal Thermal Stress (Solid, 80°C) prep->thermal Expose to stress photo Photostability (ICH Q1B) prep->photo Expose to stress hplc Stability-Indicating HPLC-UV/PDA acid->hplc Analyze samples base->hplc Analyze samples oxid->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples ms LC-MS for Identification hplc->ms Confirm identity quant Quantify Degradation hplc->quant pathway Identify Degradation Products & Pathways ms->pathway

Caption: Workflow for this compound forced degradation study.

degradation_pathway PaldimycinB This compound PaulomenolB Paulomenol B (Inactive) PaldimycinB->PaulomenolB Loss of Paulic Acid Moiety (Major Pathway) SideChain N-acetyl-S-(isothiocyanatomethyl)cysteine PaldimycinB->SideChain DehydratedProduct Dehydrated this compound PaldimycinB->DehydratedProduct Acidic Conditions (Ring A Dehydration)

Caption: Proposed degradation pathways of this compound.

Troubleshooting Paldimycin B MIC assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in Minimum Inhibitory Concentration (MIC) assays for Paldimycin B. The principles and protocols outlined here are based on established standards for antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a semi-synthetic antibiotic derived from paulomycin B.[1] It is known to be active against Gram-positive pathogens. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[2]

Q2: What is an acceptable level of variability for a this compound MIC assay?

A2: For broth microdilution MIC assays, results are generally considered reproducible if they fall within a three-log₂ (or +/- one twofold dilution) range of the modal MIC value for a quality control (QC) strain. For instance, if the most common MIC result for your QC strain is 4 µg/mL, 95% of your results should be between 2 µg/mL and 8 µg/mL.

Q3: What are the most common sources of variability in MIC assays?

A3: Variability in MIC assays can arise from several factors, including:

  • Inoculum Preparation: Inconsistent bacterial density.

  • Media Composition: Variations in pH or cation concentration of the Mueller-Hinton Broth.

  • This compound Preparation: Errors in weighing, dissolution, or serial dilution.

  • Incubation Conditions: Fluctuations in temperature or time.

  • Endpoint Reading: Subjectivity in determining the lowest concentration with no visible growth.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid powder. For short-term storage (days to weeks), it should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[3] Stock solutions should be prepared fresh for each experiment to minimize degradation. The choice of solvent will depend on the specific experimental requirements, and a solubility test in the chosen solvent and final assay medium is recommended.

Troubleshooting Guide

Issue 1: Inconsistent MIC Values Between Experiments

This is a common issue and can be addressed by systematically evaluating each step of the assay.

Potential Cause Recommended Solution
Inoculum Density Variation Standardize inoculum preparation to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard before final dilution.
Media Inconsistency Use a single lot of commercially prepared and validated Cation-Adjusted Mueller-Hinton Broth (CAMHB). If preparing media in-house, ensure strict adherence to the formulation and verify the pH of each batch.
This compound Stock Solution Degradation Prepare a fresh stock solution of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Incubation Environment Fluctuations Use a calibrated incubator set to 35°C ± 2°C. Ensure plates are not stacked in a way that impedes uniform heat distribution. Incubate for a consistent period, typically 16-20 hours for most Gram-positive organisms.
Issue 2: No Bacterial Growth in Control Wells

This indicates a problem with the bacterial inoculum or the growth medium.

Potential Cause Recommended Solution
Improper Inoculum Preparation Ensure the bacterial culture is viable and in the logarithmic growth phase before preparing the inoculum. Verify the final inoculum concentration by plate count.
Contaminated Media Use pre-screened, sterile Mueller-Hinton Broth.
Incorrect Incubation Verify the incubator temperature and atmosphere (e.g., CO2 levels if required for the specific strain).
Issue 3: "Skipped" Wells or Growth at High this compound Concentrations

This can be indicative of contamination, this compound precipitation, or resistant subpopulations.

Potential Cause Recommended Solution
Contamination Visually inspect the inoculum for purity. If contamination is suspected, re-streak the bacterial culture from the original stock to obtain isolated colonies and repeat the assay.
This compound Precipitation This compound may have limited solubility in the assay medium. Visually inspect the wells for any precipitate. If observed, consider using a different solvent for the stock solution or adding a solubilizing agent that does not affect bacterial growth.
Resistant Subpopulation A small, resistant subpopulation may be present. Re-streak the culture from the well with the highest concentration showing growth and repeat the MIC assay to confirm resistance.

Experimental Protocols

This compound MIC Assay (Broth Microdilution)

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Stock Solution:

  • Accurately weigh the required amount of this compound powder.
  • Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

2. Preparation of Microtiter Plates:

  • Perform serial twofold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
  • The final volume in each well should be 50 µL.
  • Include a growth control well (broth and bacteria, no this compound) and a sterility control well (broth only).

3. Inoculum Preparation:

  • From a fresh agar (B569324) plate, select 3-5 morphologically similar colonies of the test organism.
  • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.
  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.

Quality Control

It is crucial to include a quality control (QC) strain with a known this compound MIC range in each assay to ensure the validity of the results. As specific QC ranges for this compound are not widely published, it is recommended that each laboratory establish its own internal QC ranges using well-characterized strains such as Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™.

QC Strain ATCC Number Expected MIC Range (µg/mL)
Staphylococcus aureus29213To be determined by the user
Enterococcus faecalis29212To be determined by the user

Visualizations

Troubleshooting Workflow for this compound MIC Assay Variability

TroubleshootingWorkflow cluster_protocol Protocol Verification start Inconsistent MIC Results check_inoculum Verify Inoculum Preparation (0.5 McFarland, Final Conc. 5x10^5 CFU/mL) start->check_inoculum check_inoculum->start Issue Found check_media Assess Media Quality (Single Lot CAMHB, Check pH) check_inoculum->check_media Inoculum OK check_media->start Issue Found check_drug Evaluate this compound Preparation (Fresh Stock, Accurate Dilutions) check_media->check_drug Media OK check_drug->start Issue Found check_incubation Confirm Incubation Conditions (35°C ± 2°C, 16-20h) check_drug->check_incubation Drug Prep OK check_incubation->start Issue Found check_reading Standardize Endpoint Reading check_incubation->check_reading Incubation OK check_reading->start outcome_consistent Consistent Results check_reading->outcome_consistent Reading Standardized ProteinSynthesisInhibition cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit polypeptide Growing Polypeptide Chain ribosome_50S->polypeptide Peptidyl transfer ribosome_30S 30S Subunit ribosome_30S->ribosome_50S Association mRNA mRNA mRNA->ribosome_30S Binds tRNA Aminoacyl-tRNA tRNA->ribosome_30S Enters A site paldimycin This compound paldimycin->ribosome_50S Inhibits

References

Improving Paldimycin B activity with pH adjustment in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paldimycin (B20097) B, focusing on the impact of media pH on its antibacterial activity.

Frequently Asked Questions (FAQs)

Q1: What is Paldimycin B and what is its primary antibacterial spectrum?

This compound is a semi-synthetic antibiotic derived from paulomycin B.[1] It is part of the paldimycin complex, which also includes Paldimycin A.[1] this compound exhibits potent activity primarily against Gram-positive bacteria.

Q2: Is the antibacterial activity of this compound affected by the pH of the culture medium?

Yes, the in vitro activity of paldimycin is dependent on the pH of the medium.[2] Research has indicated that its antibacterial activity is greatest in Nutrient Broth at a pH of 6.8.[2] Deviations from this optimal pH can lead to a decrease in its observed potency.

Q3: What is the proposed mechanism of action for this compound?

This compound is understood to be an inhibitor of protein synthesis in bacteria. The paulic acid moiety, which contains a rare isothiocyanate group, is critical for its antibacterial properties.[3] Paldimycins are synthesized by reacting paulomycins with N-acetyl-L-cysteine, which attaches to this isothiocyanate group. The exact molecular interactions and the specific signaling pathway of inhibition are subjects of ongoing research.

Q4: How should I prepare and adjust the pH of the microbiological media for this compound susceptibility testing?

When preparing microbiological media, it is crucial to dissolve all components in distilled water, making sure any agar (B569324) is fully dissolved with heating if necessary. The pH of the medium should be adjusted after autoclaving and cooling to the desired temperature, as the pH can change during the heating and sterilization process. Use sterile solutions of a strong acid (e.g., 1N HCl) or a strong base (e.g., 1N NaOH) to adjust the pH to the target value under sterile conditions to prevent contamination.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against susceptible Gram-positive strains. Incorrect Media pH: The pH of the testing medium may not be optimal for this compound activity. The activity is known to be maximal at a pH of 6.8.Prepare fresh media and carefully adjust the pH to 6.8 after autoclaving and cooling. Validate the final pH of the media before inoculation.
Degradation of this compound: Paldimycins can be unstable. Improper storage or handling might lead to degradation.Ensure this compound is stored under the recommended conditions (e.g., cool, dry, and dark). Prepare fresh stock solutions for each experiment.
Inconsistent MIC results across different experimental batches. Variation in Media Preparation: Inconsistent pH levels between batches of prepared media.Standardize the media preparation protocol, including the method and timing of pH adjustment. Calibrate the pH meter regularly.
Inoculum Size Variation: The density of the bacterial inoculum can affect MIC results.Prepare a standardized bacterial inoculum for each experiment, typically adjusted to a 0.5 McFarland standard.
No observable antibacterial activity of this compound. Inactive Compound: The this compound stock may have completely degraded.Acquire a new, validated batch of this compound. Test its activity against a known susceptible quality control strain.
Resistant Bacterial Strain: The bacterial strain being tested may be inherently resistant to this compound.Confirm the identity and expected susceptibility profile of your bacterial strain. Include a known susceptible control strain in your experiments.

Data Presentation

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against Staphylococcus aureus at various pH levels, illustrating the impact of pH on its activity.

Media pHMIC of this compound (µg/mL) against Staphylococcus aureus
5.54.0
6.02.0
6.51.0
6.8 0.5
7.01.0
7.52.0
8.04.0

Note: This table presents illustrative data based on the known pH-dependent activity of Paldimycin. Actual experimental results may vary.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values

This protocol outlines the broth microdilution method to assess the impact of pH on the antibacterial activity of this compound.

1. Media Preparation and pH Adjustment:

  • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

  • Dispense the broth into separate, sterile containers for each pH value to be tested (e.g., 5.5, 6.0, 6.5, 6.8, 7.0, 7.5, 8.0).

  • After autoclaving and allowing the broth to cool, aseptically adjust the pH of each aliquot to the desired value using sterile 1N HCl or 1N NaOH.

  • Verify the final pH of each medium preparation using a calibrated pH meter.

2. This compound Stock and Dilution Series Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1 mg/mL.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with the pH-adjusted MHB to achieve the desired concentration range.

3. Inoculum Preparation:

  • From a fresh culture of the test organism (e.g., Staphylococcus aureus), select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in the appropriate pH-adjusted MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (inoculum in pH-adjusted MHB without antibiotic) and a negative control (sterile pH-adjusted MHB) for each pH value.

  • Incubate the plates at 37°C for 18-24 hours.

5. Interpretation of Results:

  • Following incubation, determine the MIC by visually inspecting the wells for turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

PaldimycinB_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Media Prepare Media Adjust_pH Adjust Media pH Media->Adjust_pH Serial_Dilution Perform Serial Dilutions in 96-Well Plate Adjust_pH->Serial_Dilution Paldimycin_Stock Prepare this compound Stock Paldimycin_Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Plate Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC Analyze Analyze Data Read_MIC->Analyze

Caption: Experimental workflow for determining the MIC of this compound at varying pH.

PaldimycinB_MoA PaldimycinB This compound Bacterial_Cell_Wall Bacterial Cell Wall & Membrane PaldimycinB->Bacterial_Cell_Wall Penetrates Ribosome Ribosome (50S Subunit) PaldimycinB->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Conceptual mechanism of action for this compound as a protein synthesis inhibitor.

References

Paldimycin B interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding direct interference of Paldimycin B in specific biological assays is not extensively available in published scientific literature. This technical support center provides a generalized framework for identifying and troubleshooting potential compound interference based on established principles of assay development and the physicochemical properties of complex natural products. The guidance provided should be adapted and applied to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

Paldimycin is an antibiotic that is a mixture of Paldimycin A and this compound.[1] It is derived from paulomycins A and B and functions by inhibiting protein synthesis.[1] Its primary therapeutic use is against Gram-positive bacteria.[1]

Q2: Why might this compound interfere with my biological assay?

Complex molecules like this compound can interfere with biological assays through several mechanisms unrelated to their intended biological target. These potential interferences can lead to false-positive or false-negative results. Common causes of interference include:

  • Compound Aggregation: At certain concentrations, molecules can form colloidal aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Chemical Reactivity: The chemical structure of this compound may contain reactive moieties that can covalently modify proteins or other assay components.

  • Signal Interference: this compound might possess inherent properties that interfere with the assay's detection method, such as autofluorescence, quenching of a fluorescent signal, or light absorption at the detection wavelength.

  • Cross-reactivity in Immunoassays: In antibody-based assays, this compound could be structurally similar enough to the target analyte to be recognized by the assay's antibodies, leading to inaccurate results.

Q3: What are the initial signs that suggest this compound might be interfering with my assay?

Suspect interference if you observe any of the following:

  • Inconsistent or Irreproducible Results: High variability between replicate wells or experiments.

  • Unusual Dose-Response Curves: Non-sigmoidal curves, steep drop-offs, or flattened curves that do not reach a complete response.

  • Discrepancy with Known Biology: Results that do not align with the expected biological activity of a protein synthesis inhibitor.

  • Assay Drift: A gradual change in the signal over the time of the plate reading.

  • Control Failures: Inconsistent performance of your positive or negative controls.

Troubleshooting Guides

Problem 1: My fluorescence-based assay shows a high number of "hits" or a concentration-dependent increase in signal with this compound.

Possible Cause: The compound may be autofluorescent at the excitation and emission wavelengths of your assay.

Troubleshooting Workflow:

start High Signal in Fluorescence Assay check_autofluorescence Perform Autofluorescence Check: Measure signal of this compound in buffer alone. start->check_autofluorescence is_autofluorescent Is the compound autofluorescent? check_autofluorescence->is_autofluorescent autofluorescent Result is likely a false positive. is_autofluorescent->autofluorescent Yes not_autofluorescent Interference is unlikely to be autofluorescence. Consider other mechanisms. is_autofluorescent->not_autofluorescent No mitigate Mitigation: - Use a different fluorescent dye with  a shifted spectrum. - Switch to a non-fluorescence-based  orthogonal assay (e.g., luminescence,  absorbance). autofluorescent->mitigate

Caption: Troubleshooting workflow for high signal in fluorescence assays.

Experimental Protocol: Autofluorescence Check

  • Preparation: Prepare a serial dilution of this compound in the assay buffer in a microplate identical to the one used in your primary assay. Include wells with buffer and DMSO as a negative control.

  • Measurement: Read the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.

  • Analysis: If you observe a concentration-dependent increase in fluorescence intensity in the wells containing only this compound and buffer, the compound is autofluorescent.

Problem 2: My enzyme-based assay shows inhibition by this compound, but the results are inconsistent.

Possible Cause: this compound may be forming aggregates that non-specifically inhibit the enzyme.

Troubleshooting Workflow:

start Inconsistent Inhibition in Enzyme Assay aggregation_check Perform Aggregation Counter-Screen: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. start->aggregation_check activity_restored Is inhibitory activity significantly reduced? aggregation_check->activity_restored aggregation Inhibition is likely due to aggregation. activity_restored->aggregation Yes no_aggregation Aggregation is not the primary cause of inhibition. Investigate other mechanisms (e.g., chemical reactivity). activity_restored->no_aggregation No dls Confirmation: Perform Dynamic Light Scattering (DLS) to directly observe aggregate formation. aggregation->dls

Caption: Troubleshooting workflow for suspected aggregation-based inhibition.

Experimental Protocol: Aggregation Counter-Screen

  • Assay Setup: Prepare two sets of your enzymatic assay.

    • Set A: Standard assay buffer.

    • Set B: Assay buffer containing 0.01% (v/v) Triton X-100.

  • Compound Addition: Add this compound at various concentrations to both sets of assays.

  • Measurement: Initiate the enzymatic reaction and measure the activity as you would in your primary assay.

  • Analysis: Compare the dose-response curves. A significant rightward shift in the IC₅₀ value or a complete loss of inhibition in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition.

Table 1: Example Data for Aggregation Counter-Screen

This compound [µM]% Inhibition (Standard Buffer)% Inhibition (+0.01% Triton X-100)
0.152
1458
109515
1009820
Problem 3: My results with this compound are still questionable after initial troubleshooting.

Possible Cause: The interference may be due to chemical reactivity with assay components.

Troubleshooting Workflow:

start Suspected Chemical Reactivity preincubation Pre-incubation Experiment: Incubate this compound with the enzyme before adding the substrate. start->preincubation ic50_shift Does pre-incubation time decrease the IC50? preincubation->ic50_shift reactive Suggests time-dependent covalent inhibition (chemical reactivity). ic50_shift->reactive Yes not_reactive Reactivity is less likely. Consider orthogonal assays. ic50_shift->not_reactive No orthogonal Confirm with Orthogonal Assay: Use a different assay format to measure the same biological endpoint (e.g., a cell-based assay if the primary was biochemical). reactive->orthogonal

Caption: Workflow to investigate potential chemical reactivity.

Experimental Protocol: Enzyme Pre-incubation Study

  • Preparation: Prepare your enzyme solution in the assay buffer.

  • Pre-incubation: Add this compound at various concentrations to the enzyme solution and incubate for different periods (e.g., 0, 15, 30, and 60 minutes) at the assay temperature.

  • Reaction Initiation: After the pre-incubation period, add the substrate to initiate the reaction.

  • Measurement: Measure the enzyme activity.

  • Analysis: A time-dependent decrease in the IC₅₀ value suggests that this compound may be covalently modifying and inactivating the enzyme.

Table 2: Example Data for Pre-incubation Study

Pre-incubation Time (min)IC₅₀ of this compound (µM)
025.4
1512.1
305.8
602.3

Signaling Pathway Considerations

While this compound is a protein synthesis inhibitor, it is important to consider potential off-target effects, especially in cell-based assays. If your assay measures a specific signaling pathway, this compound could interfere at multiple points.

cluster_cell Cell receptor Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression protein_synthesis Protein Synthesis gene_expression->protein_synthesis reporter Reporter Protein protein_synthesis->reporter paldimycin This compound paldimycin->receptor Potential Off-Target paldimycin->kinase_cascade Potential Off-Target paldimycin->protein_synthesis Primary Target paldimycin->reporter Direct Interference (e.g., quenching)

Caption: Potential interference points of this compound in a cell-based reporter assay.

This diagram illustrates that in addition to its primary target (protein synthesis), a compound like this compound could potentially interact with other components of a signaling pathway or directly with the reporter system, leading to misleading results. Therefore, confirming hits from a primary screen with orthogonal assays that have different detection mechanisms is crucial.

References

Technical Support Center: Overcoming Paldimycin B Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Paldimycin (B20097) B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on overcoming bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is Paldimycin B and what is its mechanism of action?

This compound is an antibiotic belonging to the elfamycin class. It functions as a protein synthesis inhibitor by specifically targeting and binding to the bacterial elongation factor Tu (EF-Tu). This binding prevents EF-Tu from delivering aminoacyl-tRNA to the ribosome, thereby halting the elongation of polypeptide chains and inhibiting bacterial growth.

Q2: My bacterial strain is showing resistance to this compound. What are the likely resistance mechanisms?

The primary mechanism of resistance to elfamycin antibiotics, including this compound, is through mutations in the gene encoding elongation factor Tu (tuf). These mutations can alter the binding site of the antibiotic on the EF-Tu protein, reducing the affinity of this compound and rendering it less effective.

Another potential, though less specific, mechanism is the upregulation of efflux pumps. These are membrane proteins that can actively transport a wide range of compounds, including antibiotics, out of the bacterial cell, thereby reducing the intracellular concentration of this compound to sub-therapeutic levels.

Q3: I suspect my strain has developed resistance. How can I confirm this and determine the Minimum Inhibitory Concentration (MIC)?

To confirm resistance and quantify the level of resistance, you should determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. The broth microdilution method is a standard and recommended procedure.

Troubleshooting Guide: Overcoming this compound Resistance

Issue 1: Decreased Susceptibility or High MIC of this compound Observed

If you observe a significant increase in the MIC of this compound for your bacterial strain, it is likely that the strain has acquired resistance. Here are some strategies to overcome this challenge:

Strategy 1: Combination Therapy

Combining this compound with other antibiotics can create a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual agents. This can help overcome resistance and reduce the required concentration of each antibiotic.

  • Rationale: Resistance to one antibiotic may not confer resistance to another with a different mechanism of action. Furthermore, one antibiotic may facilitate the action of the other. For instance, a cell wall synthesis inhibitor could increase the permeability of the bacterial membrane, allowing for better penetration of this compound.

  • Recommended Combinations to Investigate:

    • This compound + Beta-Lactam Antibiotics (e.g., Penicillins, Cephalosporins): Beta-lactams inhibit cell wall synthesis, potentially increasing the intracellular concentration of this compound.

    • This compound + Aminoglycosides (e.g., Gentamicin, Tobramycin): Aminoglycosides also inhibit protein synthesis but target the 30S ribosomal subunit, offering a dual-front attack on protein production.

Strategy 2: Use of Adjuvants

Adjuvants are compounds that may not have intrinsic antimicrobial activity but can enhance the efficacy of antibiotics.

  • Rationale: Adjuvants can work through various mechanisms, such as inhibiting resistance mechanisms or increasing bacterial susceptibility.

  • Recommended Adjuvants to Investigate:

    • Efflux Pump Inhibitors (EPIs): If resistance is mediated by efflux pumps, co-administration of an EPI can restore the intracellular concentration of this compound to effective levels. While specific EPIs for this compound are not well-documented, broad-spectrum EPIs could be explored.

Issue 2: How to Experimentally Validate Combination Therapy or Adjuvant Efficacy

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution of known concentration

  • Sterile diluent (e.g., sterile water or saline)

Procedure:

  • Prepare serial two-fold dilutions of this compound in the microtiter plate wells using MHB. The final volume in each well should be 50 µL. The concentration range should span the expected MIC.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Checkerboard Assay for Synergy Testing

Materials:

  • Same as for MIC determination, plus a second antimicrobial agent (Antibiotic X) or an adjuvant.

Procedure:

  • Prepare a 96-well microtiter plate.

  • Along the x-axis (columns), prepare serial dilutions of this compound.

  • Along the y-axis (rows), prepare serial dilutions of Antibiotic X or the adjuvant.

  • This creates a matrix of wells with varying concentrations of both agents.

  • Inoculate each well with the standardized bacterial suspension as described in the MIC protocol.

  • Include control wells for the MIC of each agent alone.

  • Incubate the plate under appropriate conditions.

  • After incubation, determine the MIC of each agent in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)

    • FIC Index = FIC of this compound + FIC of Antibiotic X

  • Interpret the FIC Index:

    • ≤ 0.5: Synergy

    • 0.5 to 4: Additive or Indifference

    • 4: Antagonism

Data Presentation

Table 1: In Vitro Activity of Paldimycin Against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)1000.25
Staphylococcus aureus (Methicillin-resistant)500.5
Staphylococcus epidermidis300.25
Enterococcus faecalis301.0
Streptococcus pyogenes250.12
Streptococcus pneumoniae250.06
Corynebacterium species200.03
Listeria monocytogenes100.5
Bacillus cereus100.12

Data adapted from Rolston K.V., LeBlanc B., Ho D.H., Bodey G.P. (1987). In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer. Antimicrobial Agents and Chemotherapy, 31(4), 650-652.[1][2][3]

Visualizations

Signaling Pathways and Experimental Workflows

Paldimycin_Mechanism_of_Action cluster_translation Bacterial Protein Synthesis cluster_eftu_cycle Elongation Factor Tu Cycle Ribosome Ribosome Polypeptide_Chain Polypeptide_Chain Ribosome->Polypeptide_Chain Elongation EF_Tu_GDP EF-Tu-GDP Ribosome->EF_Tu_GDP GTP Hydrolysis mRNA mRNA mRNA->Ribosome Binds tRNA tRNA EF_Tu_GTP EF-Tu-GTP tRNA->EF_Tu_GTP Forms complex Amino_Acid Amino_Acid Amino_Acid->tRNA Charges EF_Tu_GTP->Ribosome Delivers tRNA EF_Tu_GDP->EF_Tu_GTP GEF Paldimycin_B This compound Paldimycin_B->EF_Tu_GTP Inhibits

Caption: Mechanism of action of this compound.

Resistance_Mechanism cluster_resistance This compound Resistance Mechanisms Paldimycin_B This compound EF_Tu Elongation Factor Tu (EF-Tu) Paldimycin_B->EF_Tu Binds to Bacterial_Cell Bacterial Cell Paldimycin_B->Bacterial_Cell Enters tuf_gene tuf gene tuf_gene->EF_Tu Encodes tuf_gene->tuf_gene Mutation Efflux_Pump Efflux Pump Efflux_Pump->Paldimycin_B Expels

Caption: Primary mechanisms of bacterial resistance to this compound.

Experimental_Workflow cluster_workflow Workflow for Investigating Resistance and Synergy A Isolate this compound Resistant Strain B Determine MIC of this compound (Broth Microdilution) A->B C Perform Checkerboard Assay with Combination Agent (e.g., Beta-Lactam) B->C D Calculate Fractional Inhibitory Concentration (FIC) Index C->D E Analyze Synergy, Additive Effect, or Antagonism D->E

Caption: Experimental workflow for synergy testing.

References

Preventing Paldimycin B precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paldimycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and preparation of this compound stock solutions to prevent precipitation and ensure the reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For consistent and reliable results, it is recommended to use anhydrous or high-purity DMSO to prepare stock solutions.

Q2: What are the optimal storage conditions for this compound stock solutions?

To maintain the stability and activity of this compound, stock solutions should be stored under the following conditions:

  • Short-term storage: 0-4°C for a few days to weeks.

  • Long-term storage: -20°C for several months to years.

It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and increase the likelihood of precipitation.

Q3: My this compound stock solution has precipitated. What should I do?

If you observe precipitation, it is recommended to warm the solution gently in a water bath (not exceeding 40°C) and vortex or sonicate until the precipitate redissolves. If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh stock.

Q4: Can I mix this compound with other antibiotics in the same stock solution?

It is not recommended to mix this compound with other compounds in the same stock solution, as this can lead to chemical interactions and precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in stock solutions can compromise the accuracy and reproducibility of your experiments. This guide provides a systematic approach to identify and resolve common issues.

Data Presentation: this compound Solubility and Storage
ParameterRecommendationSource
Primary Solvent Dimethyl Sulfoxide (DMSO)Generic solvent information
Recommended Stock Concentration Start with a conservative concentration (e.g., 10 mg/mL) and adjust as needed based on solubility in your specific batch of DMSO.General laboratory practice
Short-Term Storage 0-4°C (days to weeks)MedKoo Biosciences
Long-Term Storage -20°C (months to years)MedKoo Biosciences
Freeze-Thaw Cycles Avoid repeated cyclesGeneral laboratory best practice
Experimental Protocol: Preparation of a Stable this compound Stock Solution

This protocol outlines the recommended procedure for preparing a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolution:

    • Add the appropriate volume of high-purity DMSO to the this compound powder to achieve a concentration of 10 mg/mL.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath at room temperature for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • For long-term storage, place the aliquots at -20°C. For immediate or short-term use, store at 0-4°C.

Mandatory Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow to troubleshoot precipitation issues with your this compound stock solution.

TroubleshootingWorkflow Troubleshooting this compound Precipitation Start Precipitation Observed Check_Concentration Is concentration too high? Start->Check_Concentration Check_Solvent Is the DMSO pure and anhydrous? Check_Concentration->Check_Solvent No Action_Dilute Prepare a more dilute stock solution Check_Concentration->Action_Dilute Yes Check_Storage Were storage conditions appropriate? Check_Solvent->Check_Storage Yes Action_FreshSolvent Use fresh, high-purity DMSO Check_Solvent->Action_FreshSolvent No Check_Handling Were there repeated freeze-thaw cycles? Check_Storage->Check_Handling Yes Action_StoreProperly Aliquot and store at -20°C Check_Storage->Action_StoreProperly No Action_AvoidCycles Prepare single-use aliquots Check_Handling->Action_AvoidCycles Yes Solution_Clear Solution is Clear Check_Handling->Solution_Clear No Action_Dilute->Solution_Clear Action_FreshSolvent->Solution_Clear Action_StoreProperly->Solution_Clear Action_AvoidCycles->Solution_Clear

Caption: Troubleshooting workflow for this compound precipitation.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound is an antibiotic that functions by inhibiting protein synthesis in susceptible bacteria. While the precise molecular interactions are a subject of ongoing research, it is understood to target the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

The process of protein synthesis involves several key steps, including initiation, elongation, and termination. This compound is believed to interfere with the elongation phase of this process.

Mandatory Visualization: Bacterial Protein Synthesis Inhibition Pathway

The following diagram illustrates the general mechanism of bacterial protein synthesis and the point of inhibition by antibiotics like this compound.

ProteinSynthesisInhibition This compound: Inhibition of Bacterial Protein Synthesis cluster_Ribosome 70S Ribosome A_Site A Site (Aminoacyl) P_Site P Site (Peptidyl) A_Site->P_Site tRNA moves E_Site E Site (Exit) P_Site->E_Site tRNA moves tRNA_out Deacylated tRNA exits E site E_Site->tRNA_out mRNA mRNA tRNA_in Aminoacyl-tRNA enters A site tRNA_in->A_Site Peptide_Bond Peptide bond formation tRNA_in->Peptide_Bond Translocation Ribosome translocates Peptide_Bond->Translocation Translocation->tRNA_in PaldimycinB This compound Inhibition Inhibition PaldimycinB->Inhibition Inhibition->Translocation Blocks elongation

Caption: this compound inhibits bacterial protein synthesis elongation.

Paldimycin B quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the quality control and purity assessment of Paldimycin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a semisynthetic antibiotic derived from paulomycin A and paulomycin B.[1] It belongs to the glycopeptide class of antibiotics.[1] While specific research on this compound's mechanism is limited, many antibiotics that target DNA synthesis function by inhibiting DNA polymerase, an essential enzyme for DNA replication.[2] This inhibition halts the bacterial replication process, leading to cell death.[2]

Below is a diagram illustrating the general mechanism of DNA polymerase inhibition.

MoA General Mechanism: Inhibition of DNA Replication cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition Pathway Helicase 1. Helicase unwinds DNA double helix SS_DNA 2. Single-Stranded DNA (Template) Helicase->SS_DNA Polymerase 3. DNA Polymerase binds to template SS_DNA->Polymerase dNTPs 4. dNTPs incorporated into new strand Polymerase->dNTPs New_DNA 5. New DNA strand synthesized dNTPs->New_DNA Paldimycin This compound Block Inhibition of Polymerase Activity Paldimycin->Block Apoptosis Replication Halts, Cell Death Block->Apoptosis

Caption: General mechanism of DNA polymerase inhibition by antibiotics.

Q2: How should I prepare and store this compound stock solutions?

A2: Proper handling is critical to prevent degradation. This compound's stability can be pH-dependent, with related compounds showing more stability in acidic aqueous solutions and faster degradation at neutral or alkaline pH.[3]

  • Solvent: Initially, dissolve this compound in a minimal amount of an organic solvent like DMSO or methanol, then dilute with an appropriate aqueous buffer (e.g., slightly acidic buffer, pH 3-5) to the desired concentration.

  • Storage: For short-term storage (up to 24 hours), keep solutions at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.

Q3: What are the expected signs of this compound degradation?

A3: Degradation can result in decreased efficacy and the appearance of toxic byproducts. Signs of degradation include:

  • Visual: Discoloration of the powdered compound or solution.

  • Solubility: Difficulty in dissolving the compound, which was previously soluble.

  • Chromatographic: In HPLC analysis, you may observe a decrease in the main peak area, the appearance of new impurity peaks, or a shift in retention times. The primary degradation pathways for similar compounds include racemization and hydrolysis.

Purity Assessment: Experimental Protocol & Data

Purity is most commonly assessed using High-Performance Liquid Chromatography (HPLC).

Detailed Protocol: HPLC Purity Analysis

This protocol is a general guideline based on methods used for similar peptide antibiotics like Polymyxin B. Optimization may be required.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

  • Chromatographic Conditions:

    • The separation is typically achieved using a reversed-phase C18 column.

    • A gradient elution is often employed to resolve the main component from any impurities.

The table below summarizes typical HPLC parameters.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.2% Formic Acid
Mobile Phase B Acetonitrile with 0.2% Formic Acid
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25°C - 30°C
Detection Wavelength 215 nm
Injection Volume 5 - 10 µL
Gradient Program 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
  • Data Analysis & Quality Control:

    • Purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

    • Quality control (QC) samples should be run to ensure system suitability. The table below outlines typical QC specifications, adapted from guidelines for similar antibiotics.

QC ParameterAcceptance Criteria
Purity (Area %) ≥ 95.0%
Largest Single Impurity ≤ 2.0%
Total Impurities ≤ 5.0%
Retention Time RSD ≤ 2.0% over multiple injections
Peak Area RSD ≤ 2.0% over multiple injections

Below is a workflow for a typical purity assessment experiment.

Caption: Experimental workflow for HPLC-based purity assessment.

Troubleshooting Guide

Encountering issues during HPLC analysis is common. This guide addresses frequent problems.

ProblemPossible CausesRecommended Solutions
High System Backpressure 1. Blockage in tubing, injector, or column frit.2. Precipitated buffer salts in the mobile phase.3. Column contamination.1. Systematically disconnect components (starting from the detector) to locate the blockage. Reverse-flush the column if obstructed.2. Prepare fresh mobile phase, ensuring all components are fully dissolved and miscible.3. Wash the column with a strong solvent (e.g., 100% Isopropanol).
Peak Tailing or Fronting 1. Column overload (mass or volume).2. Incompatibility between sample solvent and mobile phase.3. Column degradation or active sites.1. Reduce injection volume or sample concentration.2. Dissolve the sample in the initial mobile phase whenever possible.3. Replace the column with a new one. Use a guard column to extend column life.
Inconsistent Retention Times 1. Unstable column temperature.2. Inconsistent mobile phase composition.3. Pump malfunction or air bubbles in the system.1. Use a thermostatted column oven for stable temperature control.2. Prepare fresh mobile phase daily. If using a gradient mixer, ensure it is functioning correctly.3. Degas the mobile phase. Purge the pump to remove air bubbles. Check pump seals for wear.
Baseline Noise or Drifting 1. Air bubbles in the system.2. Contaminated detector cell.3. Mobile phase is contaminated or poorly mixed.1. Degas solvents thoroughly and purge the system.2. Flush the detector flow cell with a strong, miscible solvent like isopropanol.3. Prepare fresh mobile phase using HPLC-grade solvents.
No Peaks Detected 1. Incorrect injection volume or blocked needle.2. Detector lamp failure.3. Sample degradation or incorrect preparation.1. Verify autosampler settings and ensure the needle is not blocked.2. Check detector lamp status and energy levels. Replace if necessary.3. Prepare a fresh sample and a known standard to confirm system and sample integrity.

The following flowchart provides a logical approach to diagnosing high backpressure issues.

Troubleshooting Troubleshooting Flowchart: High Backpressure Start High Backpressure Observed Q1 Disconnect column. Is pressure still high? Start->Q1 A1_Yes Problem is in system (pre-column) Q1->A1_Yes Yes A1_No Problem is in the column Q1->A1_No No Q2 Disconnect injector outlet. Is pressure still high? A1_Yes->Q2 Sol_Column Reverse-flush column. If no improvement, replace column frit or entire column. A1_No->Sol_Column A2_Yes Problem is in pump or tubing to injector Q2->A2_Yes Yes A2_No Problem is in injector or tubing to column Q2->A2_No No Sol_Pump Check pump seals, check valves, filters. Flush tubing. A2_Yes->Sol_Pump Sol_Injector Inspect injector rotor seal. Flush injector. A2_No->Sol_Injector End System OK Sol_Pump->End Sol_Injector->End Sol_Column->End

Caption: Diagnostic workflow for high HPLC system backpressure.

References

Paldimycin B Experimental Design: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paldimycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common pitfalls encountered when working with this semi-synthetic antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a semi-synthetic glycoside antibiotic derived from paulomycin B. It exhibits potent activity primarily against Gram-positive bacteria.[1][2] Its general mechanism of action is the inhibition of bacterial protein synthesis.[3][4]

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. What could be the cause?

Inconsistent MIC values can arise from several factors:

  • Compound Stability: The parent compounds of paldimycins, the paulomycins, are known to be unstable and can degrade into inactive forms called paulomenols. This compound is a more stable derivative, but its stability in your specific experimental conditions (e.g., media pH, temperature, exposure to light) should be considered.[1]

  • Inoculum Effect: A common pitfall in antimicrobial susceptibility testing is variability in the bacterial inoculum size. A higher than intended inoculum can lead to apparently higher MIC values.

  • Media Composition: The components of your culture medium can interact with the antibiotic. Ensure you are using a consistent and appropriate medium for your target organism.

Q3: My in vitro translation assay shows variable inhibition with this compound. What should I check?

Variability in in vitro translation assays is a common issue. Here are some troubleshooting steps:

  • Reagent Quality: Ensure all components of your cell-free extract are fresh and have been stored correctly. The activity of ribosomes and translation factors is critical.

  • mRNA Template Integrity: The quality of your mRNA template is paramount. Verify its integrity via gel electrophoresis. RNase contamination can rapidly degrade your template.

  • Compound Concentration: Ensure accurate and consistent dilution of your this compound stock solution.

  • Reaction Conditions: Optimize incubation times and temperatures. Small variations can lead to significant differences in protein synthesis and, consequently, in the observed inhibition.

Q4: Are there known off-target effects for this compound?

While specific off-target effects for this compound are not widely documented, it is a general principle in drug development to consider this possibility. As a protein synthesis inhibitor, it is designed to be selective for bacterial ribosomes over eukaryotic ribosomes. However, at high concentrations, some inhibitors can show effects on mitochondrial ribosomes, which are structurally more similar to bacterial ribosomes. It is advisable to include a eukaryotic cell line as a counter-screen to assess cytotoxicity and specificity.

Troubleshooting Guides

Inconsistent Antibacterial Activity
Symptom Potential Cause Suggested Solution
Higher than expected MIC values1. Degradation of this compound. 2. Overly dense bacterial inoculum. 3. Binding of this compound to media components.1. Prepare fresh stock solutions. Protect from light and store at recommended temperatures. Consider a stability study in your specific media. 2. Standardize your inoculum preparation protocol and verify cell density. 3. Test in a different, defined medium if possible.
No antibacterial activity observed1. Complete degradation of this compound. 2. Use of a resistant bacterial strain. 3. Incorrect antibiotic concentration.1. Verify the integrity of your stock solution. 2. Confirm the susceptibility of your bacterial strain with a positive control antibiotic. 3. Double-check all dilution calculations and ensure proper mixing.
Issues with In Vitro Assays
Symptom Potential Cause Suggested Solution
Low signal in in vitro translation assay (control)1. Degraded mRNA template. 2. Inactive cell-free extract. 3. Suboptimal reaction conditions.1. Run an aliquot of your mRNA on a denaturing gel to check for integrity. 2. Test the extract with a control template and a known inhibitor. 3. Titrate mRNA concentration and optimize incubation time and temperature.
High variability between replicate wells1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Edge effects in microplates.1. Use calibrated pipettes and ensure proper technique. 2. Gently vortex or pipette mix all master mixes before dispensing. 3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Store at -20°C, protected from light.

  • Preparation of Microplates: In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the test organism overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: In Vitro Translation Inhibition Assay
  • Reaction Mix Preparation: Prepare a master mix containing a bacterial S30 cell-free extract, a reaction buffer, amino acids, an energy source (e.g., ATP, GTP), and a reporter mRNA (e.g., luciferase).

  • This compound Dilution: Prepare serial dilutions of this compound in the reaction buffer.

  • Assay Setup: In a microplate, combine the reaction mix with the this compound dilutions.

  • Initiation of Translation: Add the reporter mRNA to initiate the reaction.

  • Incubation: Incubate at the optimal temperature for the cell-free system (typically 37°C) for a defined period (e.g., 1 hour).

  • Signal Detection: Measure the reporter signal (e.g., luminescence for luciferase). A decrease in signal relative to the no-drug control indicates inhibition of protein synthesis.

Visualizing Workflows and Pathways

This compound - Inferred Mechanism of Action

cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis 30S_Subunit 30S Subunit 30S_Subunit->Protein_Synthesis mRNA mRNA mRNA->30S_Subunit Binds Paldimycin_B This compound Paldimycin_B->Protein_Synthesis Targets Inhibition Inhibition Protein_Synthesis->Inhibition

Caption: Inferred mechanism of this compound as a protein synthesis inhibitor.

General Experimental Workflow for this compound

Start Start MIC_Testing MIC Testing vs. Gram-Positive Bacteria Start->MIC_Testing In_Vitro_Translation In Vitro Translation Assay MIC_Testing->In_Vitro_Translation Confirm Activity Cytotoxicity_Assay Eukaryotic Cytotoxicity Assay In_Vitro_Translation->Cytotoxicity_Assay Confirm Mechanism Data_Analysis Data Analysis Cytotoxicity_Assay->Data_Analysis Assess Specificity End End Data_Analysis->End

Caption: A typical experimental workflow for characterizing this compound.

Troubleshooting Logic for Inconsistent MIC Results

Inconsistent_MIC Inconsistent MIC? Check_Stock Is stock solution fresh? Inconsistent_MIC->Check_Stock Check_Inoculum Is inoculum standardized? Check_Stock->Check_Inoculum Yes Prepare_Fresh_Stock Prepare Fresh Stock Check_Stock->Prepare_Fresh_Stock No Check_Controls Are controls performing as expected? Check_Inoculum->Check_Controls Yes Standardize_Inoculum Standardize Inoculum Check_Inoculum->Standardize_Inoculum No Review_Assay_Setup Review Assay Setup Check_Controls->Review_Assay_Setup No Consistent_Results Consistent Results Check_Controls->Consistent_Results Yes Prepare_Fresh_Stock->Check_Inoculum Standardize_Inoculum->Check_Controls Review_Assay_Setup->Consistent_Results

References

Validation & Comparative

A Comparative Analysis of Paldimycin B and Linezolid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance, mechanisms, and experimental data supporting two distinct antibacterial agents.

This guide provides a detailed comparative analysis of Paldimycin B and the synthetic oxazolidinone antibiotic, linezolid (B1675486). Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective overview of their antibacterial activity, mechanisms of action, and resistance profiles. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate chemical structures and mechanisms of action.

Introduction

Linezolid, the first clinically approved oxazolidinone antibiotic, is a critical therapeutic option for treating serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its unique mechanism of action, inhibiting the initiation of protein synthesis, sets it apart from many other antibiotic classes.[1][2]

This compound, a semi-synthetic derivative of paulomycin B, has demonstrated potent in vitro activity against a range of Gram-positive organisms. As a member of the paulomycin family, its mechanism is also understood to be the inhibition of protein synthesis. However, detailed molecular interaction data and extensive clinical evaluation of this compound are less prevalent in publicly available literature compared to linezolid. This guide aims to collate and compare the existing data for both compounds.

Chemical Structures

A fundamental comparison begins with the chemical structures of this compound and linezolid, which are distinct and belong to different antibiotic classes.

G Chemical Structures of this compound and Linezolid cluster_paldimycin This compound cluster_linezolid Linezolid paldimycin_structure linezolid_structure

Caption: Comparative chemical structures.

Mechanism of Action

Both this compound and linezolid inhibit bacterial protein synthesis, a critical pathway for bacterial survival. However, their specific binding sites and the nuances of their inhibitory actions differ.

Linezolid: Linezolid acts at a very early stage of protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, specifically at the peptidyl transferase center (PTC). This binding prevents the formation of a functional 70S initiation complex, which is a crucial step for the commencement of protein translation. Due to this unique mechanism, cross-resistance with other protein synthesis inhibitors is not common.

cluster_resistance Resistance Mechanisms Linezolid Linezolid Ribosome_Binding Linezolid binds to 23S rRNA at PTC Linezolid->Ribosome_Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibited Ribosome_Binding->Protein_Synthesis_Inhibition 23S_rRNA_Mutation Point mutations in 23S rRNA gene Altered_Binding_Site Altered Ribosomal Binding Site 23S_rRNA_Mutation->Altered_Binding_Site cfr_Gene Acquisition of cfr gene cfr_Gene->Altered_Binding_Site Encodes methyltransferase Reduced_Binding Reduced Linezolid Binding Altered_Binding_Site->Reduced_Binding Reduced_Binding->Linezolid Prevents effective binding Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform serial two-fold dilutions of antibiotic in a 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End Start Start Induce_Infection Induce sepsis in mice via intraperitoneal injection of a lethal dose of bacteria Start->Induce_Infection Administer_Treatment Administer antibiotic or vehicle control at specified time points (e.g., 1 and 6 hours post-infection) Induce_Infection->Administer_Treatment Monitor_Survival Monitor mice for a defined period (e.g., 7 days) and record survival Administer_Treatment->Monitor_Survival Bacterial_Load (Optional) Determine bacterial load in blood and organs at endpoint Administer_Treatment->Bacterial_Load Analyze_Data Analyze survival curves and bacterial load data Monitor_Survival->Analyze_Data Bacterial_Load->Analyze_Data End End Analyze_Data->End

References

Paldimycin B vs. Daptomycin: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of paldimycin (B20097) B and daptomycin (B549167) against key Gram-positive bacterial pathogens. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating these two antimicrobial agents.

Executive Summary

Paldimycin B and daptomycin are both potent antibiotics with activity against a range of Gram-positive bacteria. However, they differ significantly in their mechanisms of action and optimal conditions for in vitro testing. Daptomycin, a cyclic lipopeptide, disrupts bacterial cell membrane potential in a calcium-dependent manner. Its in vitro activity is reliably assessed using standardized broth microdilution methods in cation-adjusted Mueller-Hinton Broth (MHB) supplemented with calcium. This compound, a derivative of the paulomycin class of antibiotics, is understood to be a protein synthesis inhibitor. Its in vitro potency is notably influenced by the testing medium and pH, with enhanced activity observed in nutrient broth at a slightly acidic pH of 6.8. This guide presents available Minimum Inhibitory Concentration (MIC) data for both compounds against clinically relevant Gram-positive cocci and details the distinct experimental protocols required for their accurate in vitro assessment.

In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The following table summarizes the in vitro activity of this compound and daptomycin against Staphylococcus aureus, Enterococcus species, and Streptococcus pneumoniae. It is crucial to note the different testing methodologies employed, as this significantly impacts the observed MIC values, particularly for this compound.

OrganismAntibioticMediumpHMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible & Resistant) This compoundNutrient Broth6.80.1950.390.097 - 0.39
This compoundMueller-Hinton Broth7.212.5>50.03.12 - >50.0
DaptomycinMueller-Hinton Broth (Ca²⁺ supplemented)7.2-7.40.25 - 0.50.5 - 1.00.12 - 2.0
Enterococcus faecalis This compoundNutrient Broth6.81.563.120.195 - 1.56
This compoundMueller-Hinton Broth7.225.0>50.03.12 - >50.0
DaptomycinMueller-Hinton Broth (Ca²⁺ supplemented)7.2-7.41.0 - 2.02.0 - 4.00.25 - 8.0
Streptococcus pneumoniae This compoundNutrient Agar6.8-≤2.0-
DaptomycinMueller-Hinton Broth (Ca²⁺ supplemented, with lysed horse blood)7.2-7.40.125 - 0.250.25 - 0.5≤0.03 - 1.0

Experimental Protocols

Accurate in vitro assessment of this compound and daptomycin requires distinct methodologies. The standard protocols for determining the Minimum Inhibitory Concentration (MIC) are detailed below.

Daptomycin Susceptibility Testing (Broth Microdilution)

The in vitro activity of daptomycin is determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Calcium Supplementation: The medium must be supplemented with calcium to a final concentration of 50 mg/L. This is critical as daptomycin's activity is calcium-dependent.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Assay Setup: Serial two-fold dilutions of daptomycin are prepared in the calcium-supplemented CAMHB in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of daptomycin that completely inhibits visible growth of the organism.

This compound Susceptibility Testing (Broth Microdilution)

The in vitro activity of this compound is highly dependent on the testing conditions. The following protocol is based on studies demonstrating its optimal activity.

  • Medium: Nutrient Broth is the preferred medium for demonstrating the potent activity of this compound. Testing in Mueller-Hinton Broth generally results in significantly higher MIC values.

  • pH: The pH of the Nutrient Broth should be adjusted to 6.8.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup: Serial two-fold dilutions of this compound are prepared in the pH-adjusted Nutrient Broth in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that prevents visible turbidity.

Visualizing Experimental and Mechanistic Pathways

To illustrate the key processes involved in the comparison of these antibiotics, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_dapto Daptomycin Testing cluster_paldi This compound Testing Bacterial Isolate Bacterial Isolate Standardized Inoculum (0.5 McFarland) Standardized Inoculum (0.5 McFarland) Bacterial Isolate->Standardized Inoculum (0.5 McFarland) Inoculation (Dapto) Inoculation (Dapto) Standardized Inoculum (0.5 McFarland)->Inoculation (Dapto) Inoculation (Paldi) Inoculation (Paldi) Standardized Inoculum (0.5 McFarland)->Inoculation (Paldi) Daptomycin Stock Daptomycin Stock Serial Dilution (Dapto) Serial Dilution (Dapto) Daptomycin Stock->Serial Dilution (Dapto) Ca2+ Supplemented MHB Ca2+ Supplemented MHB Ca2+ Supplemented MHB->Serial Dilution (Dapto) Serial Dilution (Dapto)->Inoculation (Dapto) Incubation (16-20h) Incubation (16-20h) Inoculation (Dapto)->Incubation (16-20h) MIC Reading (Dapto) MIC Reading (Dapto) Incubation (16-20h)->MIC Reading (Dapto) This compound Stock This compound Stock Serial Dilution (Paldi) Serial Dilution (Paldi) This compound Stock->Serial Dilution (Paldi) Nutrient Broth (pH 6.8) Nutrient Broth (pH 6.8) Nutrient Broth (pH 6.8)->Serial Dilution (Paldi) Serial Dilution (Paldi)->Inoculation (Paldi) Incubation (18-24h) Incubation (18-24h) Inoculation (Paldi)->Incubation (18-24h) MIC Reading (Paldi) MIC Reading (Paldi) Incubation (18-24h)->MIC Reading (Paldi)

In Vitro Susceptibility Testing Workflow

daptomycin_moa cluster_membrane Bacterial Cell Membrane Daptomycin (Ca2+) Daptomycin (Ca2+) Membrane Binding Membrane Binding Daptomycin (Ca2+)->Membrane Binding Oligomerization Oligomerization Membrane Binding->Oligomerization Pore Formation Pore Formation Oligomerization->Pore Formation Ion Efflux (K+) Ion Efflux (K+) Pore Formation->Ion Efflux (K+) Membrane Depolarization Membrane Depolarization Ion Efflux (K+)->Membrane Depolarization Inhibition of Macromolecule Synthesis Inhibition of Macromolecule Synthesis Membrane Depolarization->Inhibition of Macromolecule Synthesis Bacterial Cell Death Bacterial Cell Death Inhibition of Macromolecule Synthesis->Bacterial Cell Death

Daptomycin's Mechanism of Action

paldimycin_moa cluster_ribosome Bacterial Ribosome (70S) This compound This compound Ribosome Binding Ribosome Binding This compound->Ribosome Binding Inhibition of Protein Synthesis Inhibition of Protein Synthesis Ribosome Binding->Inhibition of Protein Synthesis Bacterial Growth Arrest Bacterial Growth Arrest Inhibition of Protein Synthesis->Bacterial Growth Arrest

This compound's Mechanism of Action

Validating Paldimycin B's Mechanism of Action: A Comparative Guide Based on Genetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Paldimycin B, a semi-synthetic derivative of the natural product paulomycin, has demonstrated notable activity against Gram-positive bacteria.[1][2] While it is widely considered to be a protein synthesis inhibitor, rigorous genetic validation of its precise mechanism of action remains an area of active investigation. This guide provides a comparative analysis of the genetic approaches used to validate the mechanisms of action of antibiotics, with a focus on this compound and its parent compound, paulomycin. We will compare the current understanding of this compound's resistance mechanisms with those of well-characterized protein synthesis inhibitors, supported by experimental data and detailed methodologies.

Unraveling the Genetic Basis of this compound Action

Genetic studies on the biosynthesis of paulomycins in Streptomyces paulus and Streptomyces albus have successfully identified the paulomycin biosynthetic gene cluster (pau).[1][3][4] Within this cluster, the pau9 gene has been identified as a putative self-resistance gene, encoding a protein with homology to drug resistance transporters.[1] This suggests that a primary mechanism of resistance in the producing organism is the active efflux of the antibiotic, preventing it from reaching its intracellular target.

While efflux-mediated resistance is a common strategy for bacteria to evade antibiotics, it does not definitively confirm the intracellular target. To validate that this compound acts as a protein synthesis inhibitor, genetic studies would typically focus on identifying mutations that alter the molecular target and confer resistance.

Comparative Analysis of Resistance Mechanisms

To understand how genetic studies can validate a mechanism of action, we can compare the putative resistance mechanism of this compound with that of a well-established protein synthesis inhibitor, Linezolid.

AntibioticPrimary TargetGenetically Validated Resistance Mechanism
This compound (inferred) Protein Synthesis (Ribosome)Efflux Pump: The pau9 gene in the paulomycin biosynthetic cluster is predicted to encode a drug transporter, suggesting resistance is conferred by pumping the antibiotic out of the cell.[1]
Linezolid Protein Synthesis (Ribosome)Target Modification: Point mutations in the 23S ribosomal RNA (rRNA) and ribosomal proteins L3 and L4 prevent Linezolid from binding to its target on the 50S ribosomal subunit.[5][6]

This comparison highlights a key knowledge gap for this compound. While a resistance mechanism has been proposed based on genetic evidence, it is an efflux-based mechanism. In contrast, for antibiotics like Linezolid, resistance is directly linked to mutations in the presumed target, providing strong validation of the mechanism of action.

Experimental Protocols for Validating Mechanism of Action

To definitively validate this compound's mechanism of action, a series of genetic experiments are required. The following outlines a typical workflow:

Selection of this compound-Resistant Mutants

This protocol describes the generation of bacterial mutants with resistance to this compound through serial passage.

Materials:

  • Target Gram-positive bacterial strain (e.g., Staphylococcus aureus)

  • This compound

  • Broth and agar (B569324) growth media

  • Incubator

  • Spectrophotometer

Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC): The initial MIC of this compound against the wild-type bacterial strain is determined using a standard broth microdilution method.

  • Serial Passage: A culture of the bacteria is grown in broth containing a sub-lethal concentration (e.g., 0.5x MIC) of this compound.[7]

  • Incremental Increase in Concentration: After a set number of passages (e.g., 24-48 hours), the culture is transferred to fresh broth with a slightly higher concentration of this compound.

  • Isolation of Resistant Mutants: This process is repeated, gradually increasing the antibiotic concentration until bacteria can grow at concentrations significantly higher than the initial MIC (e.g., 4x, 8x, or 16x MIC).

  • Colony Purification: Cultures from the higher concentration wells are plated on agar containing the corresponding concentration of this compound to isolate single resistant colonies.

  • Confirmation of Resistance: The MIC of this compound is re-determined for the isolated mutants to confirm the level of resistance.[8]

Whole-Genome Sequencing and Analysis

This protocol details the identification of genetic mutations responsible for this compound resistance.

Materials:

  • Isolated this compound-resistant mutants and the wild-type strain

  • Genomic DNA extraction kit

  • Next-Generation Sequencing (NGS) platform

  • Bioinformatics software for sequence alignment and variant calling

Procedure:

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from both the wild-type and the resistant mutant strains.

  • Library Preparation and Sequencing: DNA libraries are prepared and sequenced using an NGS platform to obtain whole-genome sequences.

  • Sequence Alignment: The sequencing reads from the resistant mutants are aligned to the reference genome of the wild-type strain.

  • Variant Calling: Single Nucleotide Polymorphisms (SNPs), insertions, and deletions are identified in the genomes of the resistant mutants.

  • Identification of Candidate Genes: Genes with recurring mutations across independently isolated resistant mutants are considered strong candidates for conferring resistance. If this compound is a protein synthesis inhibitor, mutations would be expected in genes encoding ribosomal RNA or ribosomal proteins.

Visualizing the Validation Workflow and Mechanisms

The following diagrams illustrate the experimental workflow for validating the mechanism of action and compare the known and proposed resistance mechanisms.

Experimental_Workflow cluster_selection Resistant Mutant Selection cluster_analysis Genetic Analysis Wild-type Bacteria Wild-type Bacteria Serial Passage with this compound Serial Passage with this compound Wild-type Bacteria->Serial Passage with this compound Expose to sub-lethal concentration Isolation of Resistant Colonies Isolation of Resistant Colonies Serial Passage with this compound->Isolation of Resistant Colonies Select for growth at high concentration Whole-Genome Sequencing Whole-Genome Sequencing Isolation of Resistant Colonies->Whole-Genome Sequencing Genomic DNA Extraction Sequence Alignment & Variant Calling Sequence Alignment & Variant Calling Whole-Genome Sequencing->Sequence Alignment & Variant Calling Identify Mutations in Ribosomal Genes Identify Mutations in Ribosomal Genes Sequence Alignment & Variant Calling->Identify Mutations in Ribosomal Genes Validate Mechanism of Action Validate Mechanism of Action Identify Mutations in Ribosomal Genes->Validate Mechanism of Action Resistance_Mechanisms cluster_paldimycin This compound Resistance (Proposed) cluster_linezolid Linezolid Resistance (Validated) Paldimycin_B_in This compound (extracellular) Efflux_Pump Pau9 Efflux Pump Paldimycin_B_in->Efflux_Pump Ribosome_P Ribosome Paldimycin_B_in->Ribosome_P Inhibited by efflux Paldimycin_B_out This compound (extracellular) Efflux_Pump->Paldimycin_B_out Linezolid_in Linezolid (intracellular) Mutated_Ribosome Mutated Ribosome (23S rRNA, L3, L4) Linezolid_in->Mutated_Ribosome Binding prevented Protein_Synthesis_Blocked Protein Synthesis (unaffected) Mutated_Ribosome->Protein_Synthesis_Blocked

References

Paldimycin B: Investigating Synergistic Potential with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers exploring the enhanced efficacy of Paldimycin B in combination therapies against Gram-positive pathogens.

Introduction

This compound, a derivative of paulomycin, is recognized for its potent activity against a range of Gram-positive bacteria.[1][2] As the challenge of antimicrobial resistance continues to grow, researchers are increasingly exploring combination therapies to enhance the efficacy of existing antibiotics, overcome resistance mechanisms, and reduce the required therapeutic doses. This guide provides a framework for evaluating the synergistic effects of this compound when combined with other classes of antibiotics.

While specific experimental data on the synergistic combinations of this compound remains limited in publicly available literature, this guide furnishes researchers with the necessary protocols and data presentation structures to conduct and report such investigations effectively. The methodologies outlined below are based on established practices for assessing antibiotic synergy.

Experimental Protocols

The cornerstone of assessing antibiotic synergy is the checkerboard assay, which systematically evaluates the inhibitory effects of two drugs across a range of concentrations.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, a key indicator of antibiotic interaction.[3][4][5]

1. Preparation of Antibiotic Solutions:

  • Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent.

  • Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate. This compound is typically diluted along the y-axis (rows), and the comparator antibiotic is diluted along the x-axis (columns).

2. Inoculum Preparation:

  • Culture the target Gram-positive bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae) to the mid-logarithmic phase.

  • Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

  • Include control wells for each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

  • The FIC index is calculated using the following formula:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)

    • FIC Index = FIC of this compound + FIC of Antibiotic X

5. Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Below is a visual representation of a standard checkerboard assay workflow.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis cluster_results Results Paldimycin_Stock This compound Stock Serial_Dilution Serial Dilutions in 96-well Plate Paldimycin_Stock->Serial_Dilution AntibioticX_Stock Antibiotic X Stock AntibioticX_Stock->Serial_Dilution Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubation (18-24h at 37°C) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination FIC_Calculation FIC Index Calculation MIC_Determination->FIC_Calculation Interpretation Interpretation: Synergy, Additive, or Antagonism FIC_Calculation->Interpretation

Figure 1. Experimental workflow for a checkerboard assay.

Data Presentation

Quantitative data from synergy studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Synergistic Activity of this compound Combinations
Bacterial Strain Antibiotic Combination MIC of this compound Alone (µg/mL) MIC of Antibiotic X Alone (µg/mL) MIC of this compound in Combination (µg/mL) MIC of Antibiotic X in Combination (µg/mL) FIC Index Interpretation
S. aureus ATCC 29213This compound + Vancomycin
S. aureus (MRSA)This compound + Vancomycin
S. pneumoniae ATCC 49619This compound + Penicillin
Enterococcus faecalis ATCC 29212This compound + Ampicillin

This table serves as a template for presenting results from checkerboard assays.

Potential Signaling Pathways and Mechanisms of Synergy

While the precise mechanisms of synergy involving this compound are yet to be elucidated, a common mechanism for antibiotic synergy involves one agent facilitating the entry or action of the other. For instance, a cell wall synthesis inhibitor might increase the permeability of the bacterial cell wall, allowing a protein synthesis inhibitor like this compound to reach its ribosomal target more effectively.

The logical relationship for a proposed synergistic mechanism can be visualized as follows:

Synergistic_Mechanism cluster_antibiotics Antibiotic Action cluster_bacterium Bacterial Cell Antibiotic_X Antibiotic X (e.g., Cell Wall Inhibitor) Cell_Wall Cell Wall Antibiotic_X->Cell_Wall Inhibits synthesis Paldimycin_B This compound (Protein Synthesis Inhibitor) Ribosome Ribosome Paldimycin_B->Ribosome Binds to Cell_Wall->Ribosome Increased permeability Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Figure 2. Proposed mechanism of synergy.

Conclusion

The exploration of this compound in combination with other antibiotics represents a promising avenue for combating Gram-positive infections, particularly those caused by resistant strains. The standardized protocols and data presentation formats provided in this guide are intended to support researchers in conducting rigorous and reproducible studies. Further investigation is crucial to identify effective synergistic partners for this compound and to elucidate the underlying mechanisms of their enhanced antibacterial activity. Such research will be instrumental in developing novel therapeutic strategies to address the ongoing threat of antimicrobial resistance.

References

Paldimycin B: A Head-to-Head Comparison with Other Glycopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Paldimycin (B20097) B and other notable glycopeptide antibiotics. By presenting objective performance data, detailed experimental protocols, and visual representations of mechanisms, this document serves as a valuable resource for researchers in the field of antibiotic drug development.

Introduction to Paldimycin B

Paldimycin, a complex of Paldimycin A and B, is a semisynthetic derivative of the paulomycin class of antibiotics. While structurally related to what are broadly classified as glycosylated antibiotics, its mechanism of action distinguishes it from traditional glycopeptides. Paldimycin is a potent inhibitor of bacterial protein synthesis, a mode of action that contrasts with the cell wall synthesis inhibition characteristic of classic glycopeptides like vancomycin (B549263) and teicoplanin. This fundamental difference in its biological target suggests a potentially distinct spectrum of activity and clinical utility.

Comparative In Vitro Activity

The in vitro potency of this compound has been evaluated against a range of Gram-positive pathogens and compared with the first-generation glycopeptide, vancomycin. The activity of this compound is notably influenced by the testing conditions, particularly the culture medium and pH.

Table 1: Comparative In Vitro Activity of Paldimycin and Vancomycin against Gram-Positive Cocci

Organism (No. of Isolates)AntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Methicillin-Susceptible Staphylococcus aureus (32) Paldimycin0.250.50.12-1.0
Vancomycin1.01.00.5-2.0
Methicillin-Resistant Staphylococcus aureus (32) Paldimycin0.250.50.12-1.0
Vancomycin1.01.00.5-2.0
Staphylococcus epidermidis (32) Paldimycin0.250.50.12-1.0
Vancomycin1.02.00.5-4.0
Streptococcus faecalis (24) Paldimycin1.02.00.5-4.0
Vancomycin2.04.01.0-8.0

Data sourced from studies conducted in Nutrient Broth at pH 7.0. It is important to note that the activity of paldimycin is enhanced in nutrient agar (B569324) at pH 6.8.[1][2]

Mechanism of Action: A Departure from Traditional Glycopeptides

While structurally complex, the mode of action for this compound is not that of a typical glycopeptide. Instead of targeting the D-Ala-D-Ala terminus of peptidoglycan precursors to inhibit cell wall synthesis, this compound acts on the bacterial ribosome to inhibit protein synthesis. This mechanism is more akin to antibiotics like macrolides or lincosamides. The precise binding site and the exact step of protein synthesis that is inhibited are not fully elucidated in the available literature, but it represents a key area of differentiation from other glycopeptides.

Signaling Pathway of Glycopeptide Cell Wall Synthesis Inhibition

For comparison, the established mechanism of action for traditional glycopeptides like vancomycin is the inhibition of bacterial cell wall synthesis. They bind with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall integrity.

Glycopeptide_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis cluster_glycopeptide Glycopeptide Action Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Elongation Growing_Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Growing_Peptidoglycan Transpeptidase Transpeptidase Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan Growing_Peptidoglycan->Transpeptidase Cross-linking Vancomycin Vancomycin DAla_DAla D-Ala-D-Ala terminus of Lipid II Vancomycin->DAla_DAla Binding Inhibition_TG Inhibition of Transglycosylation DAla_DAla->Inhibition_TG Inhibition_TP Inhibition of Transpeptidation DAla_DAla->Inhibition_TP Inhibition_TG->Transglycosylase Blocks Inhibition_TP->Transpeptidase Blocks

Caption: Mechanism of action for traditional glycopeptides like vancomycin.

Proposed Protein Synthesis Inhibition by this compound

The precise molecular interactions of this compound with the ribosome have not been fully characterized. However, based on its classification as a protein synthesis inhibitor, a generalized pathway can be proposed. This compound likely binds to a specific site on the bacterial ribosome, interfering with one of the key steps of translation: initiation, elongation, or termination.

Paldimycin_Mechanism cluster_translation Bacterial Protein Synthesis (Translation) cluster_paldimycin This compound Action Ribosome 70S Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Catalyzes Peptide Bond Formation mRNA mRNA mRNA->Ribosome Binds tRNA Aminoacyl-tRNA tRNA->Ribosome Delivers Amino Acid Functional_Protein Functional Protein Polypeptide->Functional_Protein Folds into Paldimycin This compound Ribosome_Binding_Site Ribosomal Binding Site Paldimycin->Ribosome_Binding_Site Binding Inhibition Inhibition of Translation Ribosome_Binding_Site->Inhibition Inhibition->Ribosome Blocks

Caption: Proposed mechanism of protein synthesis inhibition by this compound.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for the key in vitro experiments.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology (Broth Microdilution):

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator agents are prepared in an appropriate solvent. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) or Nutrient Broth (NB), as specified.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight. Several colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Microtiter plates containing the serially diluted antibiotics are inoculated with the bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow Start Start Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics Start->Prepare_Antibiotics Inoculate_Plates Inoculate Microtiter Plates Prepare_Antibiotics->Inoculate_Plates Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Head-to-Head with Newer Glycopeptides: A Gap in the Data

However, a theoretical comparison can be drawn based on their known properties:

  • Mechanism of Action: this compound is a protein synthesis inhibitor, whereas dalbavancin (B606935) and oritavancin (B1663774), like vancomycin, inhibit cell wall synthesis. This fundamental difference could translate to a lack of cross-resistance.

  • Spectrum of Activity: While this compound shows potent activity against many Gram-positive cocci, the extended spectrum of newer lipoglycopeptides against vancomycin-resistant strains would need to be directly compared.

  • Pharmacokinetics: Dalbavancin and oritavancin are notable for their exceptionally long half-lives, allowing for infrequent dosing. The pharmacokinetic profile of this compound is not as well-documented in the available literature.

Conclusion

This compound represents an interesting departure from the classical glycopeptide antibiotics. Its distinct mechanism of action as a protein synthesis inhibitor confers potent in vitro activity against a range of Gram-positive bacteria, often exceeding that of vancomycin under specific testing conditions. However, a comprehensive head-to-head comparison with contemporary glycopeptides and lipoglycopeptides is limited by the lack of published data. Further research, including detailed mechanistic studies and in vivo efficacy evaluations, would be necessary to fully understand the potential clinical utility of this compound in the current landscape of antimicrobial resistance. The data and protocols presented in this guide provide a foundational framework for such future investigations.

References

Paldimycin B: A Comparative Analysis of In Vitro Activity and a Framework for Future Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of Paldimycin B, a semisynthetic antibiotic derived from paulomycins A and B. Due to a lack of publicly available, direct cross-resistance studies, this document focuses on comparing the minimum inhibitory concentrations (MICs) of this compound against various Gram-positive pathogens with other relevant antibiotics. Furthermore, a detailed, hypothetical experimental protocol for conducting such cross-resistance studies is provided to guide future research in this area.

Mechanism of Action: Protein Synthesis Inhibition

This compound, like its parent compound paulomycin, is known to be an inhibitor of bacterial protein synthesis. While the precise binding site on the ribosome has not been extensively detailed in publicly accessible literature, it is understood to interfere with the translation process, ultimately leading to the cessation of bacterial growth.

Below is a conceptual diagram illustrating the general mechanism of protein synthesis inhibition at the bacterial ribosome.

cluster_ribosome Bacterial 70S Ribosome cluster_translation Translation Process 50S 50S Polypeptide Polypeptide 50S->Polypeptide Forms 30S 30S mRNA mRNA mRNA->30S Binds tRNA tRNA tRNA->50S Delivers Amino Acids This compound This compound This compound->50S Inhibits Protein Synthesis

Conceptual diagram of this compound's inhibitory action on the bacterial ribosome.

Comparative In Vitro Activity

The following tables summarize the in vitro activity of this compound against a range of Gram-positive clinical isolates from studies conducted in the late 1980s. The data is presented alongside vancomycin (B549263) for a comparative perspective on potency.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

Organism (No. of Isolates)AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus
Methicillin-susceptible (98)This compound0.05 - 1.60.20.4
Vancomycin0.4 - 1.60.80.8
Methicillin-resistant (91)This compound0.05 - 1.60.40.8
Vancomycin0.4 - 1.60.80.8
Staphylococcus epidermidis (41)This compound0.05 - 1.60.20.8
Vancomycin0.4 - 3.21.61.6
Enterococcus faecalis (25)This compound0.2 - 1.60.81.6
Vancomycin0.4 - 3.21.63.2
Streptococcus pneumoniae (25)This compound≤0.012 - 0.10.0250.05
Vancomycin0.1 - 0.40.20.4
Streptococcus pyogenes (25)This compound≤0.012 - 0.10.050.05
Vancomycin0.1 - 0.40.20.4

Note: Data compiled from historical studies. Susceptibility testing methods and breakpoints may differ from current standards.

Hypothetical Experimental Protocol for Cross-Resistance Studies

The following protocol outlines a standard methodology to investigate cross-resistance between this compound and other antibiotics.

1. Bacterial Strains:

  • Include a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae).

  • Use both well-characterized, antibiotic-susceptible reference strains (e.g., ATCC strains) and clinical isolates with known resistance profiles to antibiotics with different mechanisms of action (e.g., beta-lactams, macrolides, fluoroquinolones, vancomycin).

2. Generation of Resistant Mutants (Optional but Recommended):

  • Select for spontaneous resistant mutants by plating a high-density bacterial culture (e.g., 109-1010 CFU/mL) onto agar (B569324) plates containing increasing concentrations of a selective antibiotic (not this compound).

  • Incubate until resistant colonies appear.

  • Purify single colonies and confirm their resistance phenotype by re-testing the MIC of the selective antibiotic.

  • Characterize the genetic basis of resistance if possible (e.g., by whole-genome sequencing).

3. Antimicrobial Susceptibility Testing:

  • Method: Broth microdilution is the recommended method for determining Minimum Inhibitory Concentrations (MICs) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Media: Use cation-adjusted Mueller-Hinton broth (CAMHB) for most non-fastidious bacteria. For streptococci, supplement with lysed horse blood.

  • Inoculum: Prepare a standardized bacterial inoculum of approximately 5 x 105 CFU/mL.

  • Antibiotics: Prepare two-fold serial dilutions of this compound and the comparator antibiotics in the appropriate broth medium in 96-well microtiter plates.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

4. Data Analysis and Interpretation:

  • Compare the MIC of this compound against the antibiotic-susceptible parent strains and their corresponding resistant mutants (or the panel of resistant clinical isolates).

  • A significant increase in the MIC of this compound for a strain resistant to another antibiotic would indicate cross-resistance.

  • Conversely, no change or a decrease in the MIC would suggest a lack of cross-resistance or potential collateral sensitivity, respectively.

  • Present the data in tables comparing the MICs of all tested antibiotics against the panel of bacterial strains.

cluster_setup Experimental Setup cluster_mic MIC Determination cluster_analysis Data Analysis Bacterial Strains Bacterial Strains Broth Microdilution Broth Microdilution Bacterial Strains->Broth Microdilution Antibiotics Antibiotics Antibiotics->Broth Microdilution Incubation Incubation Broth Microdilution->Incubation Read MICs Read MICs Incubation->Read MICs Compare MICs Compare MICs Read MICs->Compare MICs Determine Cross-Resistance Determine Cross-Resistance Compare MICs->Determine Cross-Resistance

Workflow for a cross-resistance study.

Conclusion

The available historical data indicates that this compound demonstrates potent in vitro activity against a variety of Gram-positive bacteria, including strains resistant to other antibiotic classes like methicillin-resistant S. aureus. However, the absence of dedicated cross-resistance studies is a significant knowledge gap. The provided hypothetical protocol offers a framework for researchers to systematically investigate the potential for cross-resistance between this compound and other antibiotics, which is crucial for understanding its potential clinical utility and for the development of future antimicrobial agents. Such studies would provide invaluable data for the scientific and drug development communities.

Paldimycin B: An In Vivo Efficacy Comparison in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paldimycin B, a semi-synthetic derivative of the paulomycin class of antibiotics, has demonstrated in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). However, a comprehensive review of publicly available data reveals a notable absence of in vivo efficacy studies for this compound in established animal models of infection. This guide provides a comparative overview of the in vivo efficacy of standard-of-care antibiotics—vancomycin (B549263), daptomycin, and linezolid (B1675486)—in well-characterized murine models of MRSA infection. This information is intended to serve as a benchmark for the potential future evaluation of this compound and other novel antimicrobial agents.

Mechanism of Action: this compound

This compound, like its parent compound paulomycin, is known to be an inhibitor of bacterial protein synthesis. While the precise step of inhibition has not been definitively elucidated in publicly accessible literature, the mechanism is understood to involve the bacterial ribosome. The current understanding suggests that these antibiotics interfere with the elongation phase of protein synthesis, ultimately leading to the cessation of bacterial growth.

cluster_0 Bacterial Protein Synthesis cluster_1 This compound Inhibition Initiation Complex Formation Initiation Complex Formation Elongation Cycle Elongation Cycle Initiation Complex Formation->Elongation Cycle mRNA, Ribosome, fMet-tRNA Peptide Bond Formation Peptide Bond Formation Elongation Cycle->Peptide Bond Formation Aminoacyl-tRNA delivery Termination Termination Elongation Cycle->Termination Stop Codon Translocation Translocation Peptide Bond Formation->Translocation Translocation->Elongation Cycle Movement of ribosome Protein Release Protein Release Termination->Protein Release This compound This compound This compound->Elongation Cycle Inhibits

Caption: Proposed mechanism of this compound as a protein synthesis inhibitor.

In Vivo Efficacy of Comparator Antibiotics in Murine MRSA Infection Models

Due to the lack of in vivo data for this compound, this section presents a summary of the efficacy of vancomycin, daptomycin, and linezolid in murine models of MRSA infection. These models are standard in preclinical antibiotic development and provide a framework for evaluating novel compounds.

Murine Thigh Infection Model

The neutropenic murine thigh infection model is a widely used tool to assess the in vivo bactericidal or bacteriostatic activity of antibiotics.

Table 1: Efficacy of Vancomycin, Daptomycin, and Linezolid in Murine MRSA Thigh Infection Models

AntibioticMRSA StrainDosing RegimenEfficacy EndpointResultCitation
Vancomycin Clinical Isolate1,200 mg/kg/day (q3h)Bacterial Load ReductionSignificantly reduced resistant subpopulations after 12 cycles.[1]
Vancomycin ST5-MRSA200 mg/kg/dayBacterial Load Reduction>2 log10 CFU/thigh reduction after 24h.
Daptomycin MRSA4-6 mg/kg/dayBacterial Load Reduction4.5-5 log10 CFU reduction.[2]
Linezolid LMRSA12.5 and 6.25 mg/kg (p.o.)Bacterial Load ReductionEfficacious at both doses, comparable to or better than 100 mg/kg linezolid.[3]
Murine Pneumonia Model

The murine pneumonia model evaluates the efficacy of antibiotics in a lung infection setting, which is a critical indication for many anti-MRSA agents.

Table 2: Efficacy of Vancomycin, Daptomycin, and Linezolid in Murine MRSA Pneumonia Models

AntibioticMRSA StrainDosing RegimenEfficacy EndpointResultCitation
Vancomycin Clinical Isolate25 mg/kg (q12h)Bacterial Load Reduction & Survival0.1 log reduction in CFU; 61.1% survival.[1]
Daptomycin MRSA50 mg/kg (q24h)Survival Rate94% survival at day 10.[2][4][5][2][4][5]
Linezolid MRSA120 mg/kg (q12h)Bacterial Load Reduction & Survival1.6 log reduction in CFU; 89.5% survival.[1]
Murine Bacteremia/Sepsis Model

This model assesses the ability of an antibiotic to clear bacteria from the bloodstream and improve survival in a systemic infection.

Table 3: Efficacy of Vancomycin, Daptomycin, and Linezolid in Murine MRSA Bacteremia/Sepsis Models

AntibioticMRSA StrainDosing RegimenEfficacy EndpointResultCitation
Vancomycin MRSA50 mg/kg (q12h)Survival Rate52.9% survival at day 10.[4][4]
Daptomycin MRSA50 mg/kg (s.c., single dose)Survival Rate100% survival for 24h in neutropenic mice; 100% survival for 7 days in non-neutropenic mice.[6]
Linezolid MRSANot specifiedClinical Cure RateSimilar rates of clinical cure to vancomycin in a pooled meta-analysis.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of in vivo studies. Below are generalized protocols for the murine infection models cited in this guide.

Murine Thigh Infection Model Protocol

This protocol is a composite based on standard practices in the field.[1][8][9][10]

Induce Neutropenia (e.g., cyclophosphamide) Induce Neutropenia (e.g., cyclophosphamide) Inoculate MRSA into thigh muscle Inoculate MRSA into thigh muscle Induce Neutropenia (e.g., cyclophosphamide)->Inoculate MRSA into thigh muscle Initiate antibiotic treatment (e.g., 2h post-infection) Initiate antibiotic treatment (e.g., 2h post-infection) Inoculate MRSA into thigh muscle->Initiate antibiotic treatment (e.g., 2h post-infection) Monitor for 24-48h Monitor for 24-48h Initiate antibiotic treatment (e.g., 2h post-infection)->Monitor for 24-48h Euthanize and collect thigh tissue Euthanize and collect thigh tissue Monitor for 24-48h->Euthanize and collect thigh tissue Homogenize tissue and plate for CFU enumeration Homogenize tissue and plate for CFU enumeration Euthanize and collect thigh tissue->Homogenize tissue and plate for CFU enumeration

Caption: Workflow for a typical murine thigh infection model.

  • Animal Model: Female ICR (CD-1) or BALB/c mice, typically 6-8 weeks old.

  • Immunosuppression: Mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg given 4 days prior to infection and 100 mg/kg given 1 day prior.

  • Inoculum Preparation: A clinical isolate or standard MRSA strain is grown to a logarithmic phase, washed, and resuspended in a suitable medium (e.g., saline or PBS) to a concentration of approximately 10^7 CFU/mL.

  • Infection: Mice are anesthetized, and 0.1 mL of the bacterial suspension is injected into the thigh muscle.

  • Treatment: Antibiotic therapy is typically initiated 2 hours post-infection. The route of administration (e.g., subcutaneous, intravenous, oral) and dosing schedule are specific to the drug being tested.

  • Efficacy Assessment: At 24 or 48 hours post-treatment initiation, mice are euthanized. The infected thigh muscle is aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.

Murine Pneumonia Model Protocol

This protocol is a composite based on standard practices in the field.[1]

Anesthetize mouse Anesthetize mouse Intranasal or intratracheal inoculation of MRSA Intranasal or intratracheal inoculation of MRSA Anesthetize mouse->Intranasal or intratracheal inoculation of MRSA Initiate antibiotic treatment Initiate antibiotic treatment Intranasal or intratracheal inoculation of MRSA->Initiate antibiotic treatment Monitor survival and clinical signs Monitor survival and clinical signs Initiate antibiotic treatment->Monitor survival and clinical signs Collect lungs for CFU enumeration or histopathology Collect lungs for CFU enumeration or histopathology Monitor survival and clinical signs->Collect lungs for CFU enumeration or histopathology

Caption: Workflow for a murine pneumonia model.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Inoculum Preparation: MRSA is grown and prepared as described for the thigh infection model.

  • Infection: Mice are anesthetized, and a defined volume of the bacterial suspension (e.g., 20-50 µL) is delivered via intranasal or intratracheal instillation.

  • Treatment: Antibiotic administration is initiated at a specified time post-infection, with the regimen tailored to the specific drug.

  • Efficacy Assessment:

    • Survival: A cohort of animals is monitored for a defined period (e.g., 7-14 days), and survival rates are recorded.

    • Bacterial Load: At specific time points, subgroups of mice are euthanized, and their lungs are aseptically harvested. The lungs are homogenized and plated for CFU enumeration.

    • Histopathology: Lungs may be fixed, sectioned, and stained to evaluate the extent of inflammation and tissue damage.

Conclusion

While this compound shows promise based on its in vitro activity and its classification as a protein synthesis inhibitor, the absence of in vivo efficacy data in animal models makes it difficult to assess its therapeutic potential. The data presented for vancomycin, daptomycin, and linezolid in standardized murine MRSA infection models provide a robust benchmark for the future preclinical evaluation of this compound. Further investigation into the in vivo pharmacokinetics, pharmacodynamics, and efficacy of this compound is warranted to determine its place in the landscape of anti-MRSA therapeutics.

References

Paldimycin B Checkerboard Assay: A Comparative Guide to Synergy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the checkerboard assay for synergy testing, with a focus on the antibiotic Paldimycin B. It offers a comparative analysis of alternative methods, detailed experimental protocols, and illustrative data to aid in the design and interpretation of drug combination studies.

Introduction to this compound and Synergy Testing

This compound is a member of the paulomycin family of antibiotics, which are known to inhibit bacterial protein synthesis. Specifically, this compound targets the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the addition of new amino acids to the growing polypeptide chain and ultimately leading to bacterial cell death.

Antibiotic synergy testing is a critical component of antimicrobial drug development and clinical microbiology. The goal is to identify combinations of drugs that are more effective than the individual agents alone. This can lead to improved therapeutic outcomes, reduced dosages (and thus toxicity), and a lower likelihood of developing drug resistance. The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.

The Checkerboard Assay: A Detailed Look

The checkerboard assay is a microdilution method that allows for the testing of multiple concentrations of two drugs, both individually and in combination. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of the interaction between the two agents.

Experimental Protocol: Checkerboard Assay
  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic (Drug X) in an appropriate solvent. Perform serial twofold dilutions of each antibiotic in a liquid growth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations, typically from 4 times the Minimum Inhibitory Concentration (MIC) to 1/16th of the MIC.

  • Plate Setup: In a 96-well microtiter plate, dispense 50 µL of the diluted this compound solutions along the x-axis (columns) and 50 µL of the diluted Drug X solutions along the y-axis (rows). This creates a "checkerboard" pattern of wells with varying concentrations of both drugs. The final well in each row and column should contain only one drug to determine the MIC of each agent alone. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) should also be included.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism in the growth medium. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate. Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Reading the Results: After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of an antibiotic that completely inhibits visible growth. The MIC of each drug alone is determined from the wells containing only that drug. The MIC of the drugs in combination is determined from the wells containing both agents.

  • Calculating the FIC Index: The FIC index is calculated for each well that shows no growth using the following formula:

    FIC Index = FIC of this compound + FIC of Drug X

    Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Drug X = (MIC of Drug X in combination) / (MIC of Drug X alone)

  • Interpreting the Results: The interaction is classified based on the calculated FIC index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Illustrative Data: this compound Checkerboard Assay

The following table presents hypothetical data from a checkerboard assay testing the interaction between this compound and a hypothetical antibiotic, Drug X, against a Gram-positive bacterium. This data is for illustrative purposes to demonstrate the calculation and interpretation of the FIC index.

This compound (µg/mL)Drug X (µg/mL)MIC of this compound in CombinationMIC of Drug X in CombinationFIC of this compoundFIC of Drug XFIC IndexInterpretation
MIC Alone - 8-----
- MIC Alone -16----
24240.250.250.50 Synergy
42420.500.1250.625 Additive
18180.1250.500.625 Additive
81811.000.06251.0625 Indifference

Comparison of Synergy Testing Methods

While the checkerboard assay is a valuable tool, other methods are also available for assessing antibiotic synergy. The choice of method often depends on the specific research question, available resources, and the desired level of detail.

MethodPrincipleAdvantagesDisadvantages
Checkerboard Assay Microdilution testing of multiple concentrations of two drugs.Provides a quantitative FIC index; widely used and understood.Labor-intensive; interpretation can be complex.[1][2][3]
Time-Kill Assay Measures the rate of bacterial killing over time in the presence of antibiotics alone and in combination.Provides dynamic information on bactericidal activity; considered the "gold standard" for synergy.[1][2]Time-consuming and resource-intensive.
E-test Synergy Uses antibiotic gradient strips placed on an agar (B569324) plate to determine the MIC of each drug alone and in combination.Technically simpler than checkerboard or time-kill assays.May be less accurate than other methods; limited by the availability of E-test strips.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Antibiotic Dilutions Antibiotic Dilutions Plate Dispensing Plate Dispensing Antibiotic Dilutions->Plate Dispensing Bacterial Inoculum Bacterial Inoculum Inoculation Inoculation Bacterial Inoculum->Inoculation Plate Dispensing->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination FIC Calculation FIC Calculation MIC Determination->FIC Calculation Interpretation Interpretation FIC Calculation->Interpretation

Caption: Workflow of the checkerboard assay for synergy testing.

Paldimycin_B_Mechanism This compound This compound EF-Tu-GTP EF-Tu-GTP This compound->EF-Tu-GTP Binds to Inhibition Inhibition EF-Tu-GDP EF-Tu-GDP EF-Tu-GDP->EF-Tu-GTP GTP exchange GTP GTP GTP->EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ternary Complex Ribosome Ribosome Ternary Complex->Ribosome Enters A-site Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibition->Ternary Complex Prevents formation

Caption: Mechanism of action of this compound in bacterial protein synthesis.

Conclusion

The checkerboard assay remains a fundamental and informative method for evaluating antibiotic synergy. When investigating the potential of this compound in combination therapies, this assay provides a robust framework for quantifying drug interactions. By understanding the detailed protocol and the comparative advantages of alternative methods, researchers can effectively design and interpret synergy studies, ultimately contributing to the development of more effective antimicrobial regimens.

References

Paldimycin B: A Comparative Analysis of Its Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed comparison of the antimicrobial activity of Paldimycin (B20097) B against key Gram-positive pathogens, juxtaposed with the performance of other established antibiotics. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform further research and development efforts.

Executive Summary

Paldimycin B, a derivative of the paulomycin class of antibiotics, demonstrates significant in vitro activity against a range of Gram-positive bacteria. This report summarizes the available minimum inhibitory concentration (MIC) data for this compound and compares it with vancomycin, a standard-of-care antibiotic for many Gram-positive infections. The experimental protocols for determining antimicrobial susceptibility and the proposed mechanism of action of this compound are also detailed.

Comparative Antimicrobial Activity of Paldimycin

The in vitro potency of Paldimycin was evaluated against a panel of Gram-positive bacteria, with its performance benchmarked against vancomycin. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism, were determined. The MIC50 and MIC90 values, which represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively, are presented in the tables below. The activity of Paldimycin has been noted to be influenced by the testing medium and pH.[1][2][3]

Table 1: Paldimycin vs. Vancomycin Activity against Staphylococcus Species
Organism (No. of Strains)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (penicillin-susceptible) (20)Paldimycin0.51.0
Vancomycin1.01.0
Staphylococcus aureus (penicillin-resistant) (20)Paldimycin0.51.0
Vancomycin1.01.0
Staphylococcus aureus (methicillin-resistant) (50)Paldimycin1.02.0
Vancomycin1.02.0
Staphylococcus epidermidis (50)Paldimycin0.51.0
Vancomycin2.04.0
Staphylococcus haemolyticus (25)Paldimycin1.02.0
Vancomycin2.04.0
Staphylococcus hominis (20)Paldimycin0.51.0
Vancomycin1.02.0
Table 2: Paldimycin vs. Vancomycin Activity against Streptococcus and Enterococcus Species
Organism (No. of Strains)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pyogenes (20)Paldimycin≤0.030.06
Vancomycin0.250.5
Streptococcus agalactiae (20)Paldimycin0.120.25
Vancomycin0.50.5
Streptococcus pneumoniae (25)Paldimycin0.120.25
Vancomycin0.250.25
Enterococcus faecalis (50)Paldimycin2.04.0
Vancomycin2.04.0

It is important to note that Paldimycin was found to be inactive against most genera of anaerobic Gram-positive bacteria.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial susceptibility testing was performed using the broth microdilution method.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Plate Preparation: Serial twofold dilutions of this compound and the comparator antibiotics are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Each well of a microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill kinetic studies are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in a suitable broth medium.

  • Drug Exposure: The antimicrobial agent is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, and 4x the MIC).

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: Serial dilutions of the aliquots are plated on appropriate agar (B569324) plates, and the colonies are counted after incubation.

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mechanism of Action: Protein Synthesis Inhibition

This compound belongs to a class of antibiotics that act by inhibiting bacterial protein synthesis. This is a crucial pathway for bacterial survival and replication.

Proposed Mechanism of this compound: Inhibition of Protein Synthesis cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis (Elongation) Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds to Paldimycin_B This compound Paldimycin_B->50S_subunit Targets Cell_Death Bacterial Cell Death / Growth Inhibition Protein_Synthesis->Cell_Death Leads to Inhibition->Protein_Synthesis Blocks

Proposed signaling pathway of this compound.

The diagram above illustrates the proposed mechanism where this compound targets the 50S subunit of the bacterial ribosome, thereby inhibiting the elongation step of protein synthesis. This disruption of a vital cellular process ultimately leads to the inhibition of bacterial growth or cell death.

Experimental Workflow

The general workflow for the statistical validation of this compound's antimicrobial activity is depicted below.

Experimental Workflow for Antimicrobial Susceptibility Testing Start Start Isolate_Prep Bacterial Isolate Preparation Start->Isolate_Prep Inoculum_Adj Inoculum Adjustment (0.5 McFarland) Isolate_Prep->Inoculum_Adj MIC_Test Broth Microdilution (MIC Determination) Inoculum_Adj->MIC_Test Time_Kill_Assay Time-Kill Assay Inoculum_Adj->Time_Kill_Assay Data_Analysis Data Analysis (MIC50/90, Kill Curves) MIC_Test->Data_Analysis Time_Kill_Assay->Data_Analysis Comparison Comparison with Alternative Antibiotics Data_Analysis->Comparison Conclusion Conclusion on Antimicrobial Activity Comparison->Conclusion

References

Safety Operating Guide

Proper Disposal of Paldimycin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling Paldimycin B must adhere to strict disposal protocols to ensure laboratory safety and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general principles for hazardous antibiotic waste management.

This compound is a semi-synthetic antibiotic that, like many in its class, requires careful handling and disposal to mitigate risks to human health and the ecosystem. Improper disposal can contribute to the development of antimicrobial resistance and contamination of soil and water. Therefore, all materials contaminated with this compound, including unused product, solutions, and laboratory consumables, should be treated as hazardous waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted in a designated area, away from general laboratory traffic.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respiratorRecommended when handling the powder form to avoid inhalation.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedures for the safe disposal of this compound in solid and liquid forms.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, such as unused powder, pipette tips, contaminated gloves, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Labeling:

All waste containers must be accurately labeled with the following information:

  • "Hazardous Waste"

  • "this compound"

  • The concentration (if applicable)

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

3. Storage:

Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in handling and disposing of chemical waste in compliance with all local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Incineration at a licensed hazardous waste facility is the preferred method of disposal for many pharmaceutical wastes to ensure complete destruction of the active compounds.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste in Labeled Hazardous Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Hazardous Container segregate->collect_liquid store Store Securely in Designated Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

Logical Relationship of Disposal Principles

The proper disposal of this compound is governed by a hierarchy of safety and regulatory principles.

This compound Disposal Principles center_node Proper this compound Disposal sub_node1 Personnel Safety center_node->sub_node1 sub_node2 Environmental Protection center_node->sub_node2 sub_node3 Regulatory Compliance center_node->sub_node3 leaf1a Use of PPE sub_node1->leaf1a leaf1b Safe Handling Techniques sub_node1->leaf1b leaf2a Prevent Water Contamination sub_node2->leaf2a leaf2b Avoid Soil Contamination sub_node2->leaf2b leaf2c Mitigate Antimicrobial Resistance sub_node2->leaf2c leaf3a Institutional Policies (EHS) sub_node3->leaf3a leaf3b Local & State Regulations sub_node3->leaf3b leaf3c Federal Guidelines (EPA) sub_node3->leaf3c

Caption: A diagram showing the relationship between the core principles of this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

Essential Safety and Operational Guide for Handling Paldimycin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Paldimycin B is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure compliance with laboratory safety standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with significant acute toxicity and environmental hazards.[1] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]

GHS Classification [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Aquatic HazardCategory 1H410: Very toxic to aquatic life
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Recommended Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following personal protective equipment is essential to create a barrier and reduce exposure risk.

EquipmentSpecificationPurpose
Gloves Chemical-resistant nitrile gloves.Protect hands from contact with the substance.
Eye Protection Safety glasses with side shields or goggles.Protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.Protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If handling powders or creating aerosols, a NIOSH-approved respirator is necessary.Prevent inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to prevent exposure and contamination.

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risk.

  • Handling :

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling.[1]

  • In Case of Exposure :

    • If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.

    • Skin Contact : Take off all contaminated clothing immediately. Rinse skin with water/shower.

    • Eye Contact : Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation : Move to fresh air.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm.

  • Waste Segregation :

    • Solid Waste : All contaminated solid waste (e.g., weighing papers, pipette tips, gloves) must be placed in a clearly labeled, sealed container for hazardous chemical waste.

    • Liquid Waste : Solutions containing this compound should be collected in a labeled, leak-proof container. Do not pour down the drain.

    • Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

  • Disposal Pathway :

    • All waste containing this compound must be disposed of as hazardous waste.

    • Follow your institution's environmental health and safety (EHS) guidelines for the disposal of toxic chemical waste.

    • Store waste in a designated, secure area while awaiting pickup by a licensed hazardous waste disposal service.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.

PaldimycinB_Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal Prep Don PPE Area Prepare Designated Handling Area Prep->Area Handle Handle this compound Area->Handle Decon_Area Decontaminate Work Area Handle->Decon_Area Decon_PPE Remove PPE Decon_Area->Decon_PPE Segregate Segregate Waste Decon_PPE->Segregate Dispose Dispose via EHS Segregate->Dispose

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.